molecular formula C8H6BrFO B1528395 6-Bromo-2-fluoro-3-methylbenzaldehyde CAS No. 1114809-22-1

6-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1528395
CAS No.: 1114809-22-1
M. Wt: 217.03 g/mol
InChI Key: BXZCMNVTXPJOIG-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZCMNVTXPJOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729154
Record name 6-Bromo-2-fluoro-3-methylbenzaldehyde
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-22-1
Record name 6-Bromo-2-fluoro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-fluoro-3-methylbenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10729154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Bromo-2-fluoro-3-methylbenzaldehyde" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[1] Its chemical structure, featuring a strategically functionalized benzene ring, makes it a valuable intermediate and building block in the synthesis of more complex molecules.[1] This compound, identified by CAS Number 1114809-22-1, is particularly significant in the development of pharmaceuticals and agrochemicals, where precise molecular architectures are required to achieve desired biological activity.[1][2]

This guide provides a comprehensive analysis of plausible and robust synthetic pathways for the preparation of this compound. While specific peer-reviewed literature detailing the synthesis of this exact isomer is not abundant, the methodologies presented here are grounded in well-established and fundamental principles of organic chemistry. The pathways have been designed to offer researchers a logical and scientifically sound approach to obtaining the target compound, emphasizing control over regiochemistry, reaction efficiency, and product purity.

Strategic Analysis of Synthetic Pathways

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3,6-substitution pattern on the benzene ring. The directing effects of the fluoro, methyl, and bromo groups must be carefully considered to install the aldehyde (formyl) group at the correct position. Two primary strategies are proposed: Ortho-Directed Lithiation and Formylation and Oxidation of a Precursor Benzyl Alcohol .

Pathway 1: Ortho-Directed Lithiation and Formylation

This pathway is arguably the most direct approach, leveraging the powerful ortho-directing ability of the fluorine atom to achieve regioselective formylation. The strategy involves the creation of an organolithium intermediate from a pre-functionalized benzene ring, which is then quenched with a formylating agent.

Causality and Experimental Rationale

The success of this route hinges on the ortho-directing metalation principle. The fluorine atom, being highly electronegative, can coordinate with the lithium cation of an organolithium base (like n-BuLi), acidifying the adjacent ortho-protons. This allows for the selective deprotonation at the C6 position, generating a targeted carbanion that can then react with an electrophile. The choice of a very low temperature (-78 °C) is critical to ensure the kinetic stability of the organolithium intermediate and prevent unwanted side reactions, such as rearrangement or reaction with the solvent. Anhydrous conditions are mandatory, as organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water.

Experimental Protocol

Step 1a: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene (Starting Material)

The required starting material is not commercially ubiquitous and would likely need to be prepared, for instance, from 2-fluoro-3-methylaniline via a Sandmeyer-type reaction.

Step 1b: Ortho-Lithiation and Formylation

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Addition: Dissolve 1-bromo-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. The solution may change color.

  • Warming: Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over several hours or overnight.

  • Quenching and Workup: Cool the mixture to 0 °C and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Visual Workflow: Pathway 1

Ortho_Lithiation_Pathway Start 1-Bromo-3-fluoro-2-methylbenzene Intermediate Ortho-Lithiated Intermediate Start->Intermediate 1. n-BuLi, THF 2. -78 °C Product This compound Intermediate->Product 3. DMF 4. NH₄Cl Workup

Caption: Ortho-Directed Lithiation and Formylation Workflow.

Pathway 2: Oxidation of a Precursor Benzyl Alcohol

This alternative pathway involves the synthesis of the target aldehyde through the oxidation of its corresponding benzyl alcohol. This is a classic and highly reliable transformation in organic synthesis, with numerous available reagents that can perform the conversion under mild conditions, thus preventing over-oxidation to the carboxylic acid.

Causality and Experimental Rationale

The key to this pathway is the selective oxidation of a primary alcohol to an aldehyde. Reagents like Dess-Martin Periodinane (DMP) are preferred because they operate under neutral, room-temperature conditions, offering high yields and excellent functional group tolerance.[3] The mechanism involves the formation of an intermediate periodinane ester, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine(III) species. The choice of an aprotic solvent like dichloromethane (DCM) is standard for this type of oxidation. The workup procedure is designed to quench the reaction and remove the iodine-based byproducts.[3]

Experimental Protocol

Step 2a: Synthesis of (6-Bromo-2-fluoro-3-methylphenyl)methanol (Precursor)

This alcohol precursor can be synthesized from the same 1-bromo-3-fluoro-2-methylbenzene used in Pathway 1. The process would involve ortho-lithiation followed by quenching with a suitable formaldehyde equivalent, such as paraformaldehyde.

Step 2b: Dess-Martin Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (6-Bromo-2-fluoro-3-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.2-1.5 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-3 hours).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel.

Visual Workflow: Pathway 2

Oxidation_Pathway Start (6-Bromo-2-fluoro-3-methylphenyl)methanol Product This compound Start->Product Dess-Martin Periodinane (DMP) DCM, Room Temp.

Caption: Oxidation of Benzyl Alcohol Precursor Workflow.

Comparative Analysis of Synthetic Pathways

The optimal choice of pathway depends on factors such as reagent availability, scale, and the specific equipment and expertise within the laboratory.

ParameterPathway 1: Ortho-LithiationPathway 2: Oxidation of Alcohol
Key Transformation C-H activation and formylationAlcohol oxidation
Starting Material 1-Bromo-3-fluoro-2-methylbenzene(6-Bromo-2-fluoro-3-methylphenyl)methanol
Key Reagents n-Butyllithium, DMFDess-Martin Periodinane (or other mild oxidant)
Reaction Conditions Cryogenic (-78 °C), strictly anhydrous, inert atmosphereRoom temperature, anhydrous
Advantages Direct and potentially fewer steps if starting material is available.Milder reaction conditions, high-yielding, and operationally simpler oxidation step.
Disadvantages Requires cryogenic temperatures and handling of pyrophoric reagents (n-BuLi).Requires the prior synthesis of the alcohol precursor, potentially adding a step to the overall sequence.

Conclusion

The synthesis of this compound is a tractable challenge for a skilled organic chemist. Both the Ortho-Directed Lithiation and Alcohol Oxidation pathways represent viable and robust strategies. The lithiation route offers a direct conversion but demands stringent control over reaction conditions. The oxidation route is operationally simpler for the final step but necessitates the prior preparation of the corresponding benzyl alcohol. The selection of the synthetic route should be based on a careful evaluation of available resources, desired scale, and safety considerations. Both pathways culminate in standard purification procedures, which are essential for obtaining the target compound with the high purity required for its application in pharmaceutical and agrochemical research.

References

A Comprehensive Technical Guide to 6-Bromo-2-fluoro-3-methylbenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6-bromo-2-fluoro-3-methylbenzaldehyde (CAS No. 1114809-22-1), a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a validated synthesis protocol, explore its reactivity, and discuss its applications in the development of novel therapeutic agents.

Core Compound Properties

This compound is a yellow to brown solid with a distinct odor.[1] Its trifunctional nature, featuring an aldehyde, a bromine atom, and a fluorine atom on a methylated benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules.[2]

PropertyValueSource
CAS Number 1114809-22-1[3]
Molecular Formula C8H6BrFO[1][4]
Molecular Weight 217.04 g/mol [1][4]
Predicted Boiling Point 250.4 ± 35.0 °C[1][5]
Predicted Density 1.575 ± 0.06 g/cm³[1][5]
Physical Form Yellow to Brown Solid[1]
Storage Temperature 2-8°C under inert gas[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-fluoro-3-methyltoluene. This method, adapted from a similar synthesis of 2-bromo-6-fluorobenzaldehyde, involves a radical bromination followed by an oxidation of the resulting benzyl bromide.

Step 1: Synthesis of 1-Bromo-6-fluoro-2,3-dimethylbenzene

This initial step involves the bromination of 2-fluoro-3-methyltoluene.

Synthesis_Step_1 start 2-Fluoro-3-methyltoluene product1 1-(Bromomethyl)-2-fluoro-3-methylbenzene start->product1 Radical Bromination reagents1 N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl4, Reflux

Caption: Radical bromination of the starting material.

Experimental Protocol:

  • To a solution of 2-fluoro-3-methyltoluene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-2-fluoro-3-methylbenzene, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

The final step is the oxidation of the benzyl bromide to the desired aldehyde.

Synthesis_Step_2 start 1-(Bromomethyl)-2-fluoro-3-methylbenzene product2 This compound start->product2 Oxidation reagents2 Dimethyl sulfoxide (DMSO) Sodium bicarbonate (NaHCO3) 70-100 °C

Caption: Oxidation to the final aldehyde product.

Experimental Protocol:

  • To a solution of 1-(bromomethyl)-2-fluoro-3-methylbenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium bicarbonate (NaHCO3, 1.2 eq).

  • Heat the reaction mixture to 70-100°C and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound provides multiple avenues for synthetic transformations, making it a valuable intermediate in drug discovery.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2-fluoro-3-methylbenzoic acid, using standard oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.[6] This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in drug molecules.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (6-bromo-2-fluoro-3-methylphenyl)methanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[6] This provides access to benzyl alcohol derivatives, which are also important intermediates in pharmaceutical synthesis.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding substituted amines. This is a powerful method for introducing nitrogen-containing functional groups.

Aldehyde_Reactions start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (R2NH, STAB) start->reductive_amination acid 6-Bromo-2-fluoro-3-methylbenzoic acid oxidation->acid alcohol (6-Bromo-2-fluoro-3-methylphenyl)methanol reduction->alcohol amine Substituted Amine reductive_amination->amine

Caption: Key reactions of the aldehyde group.

Nucleophilic Aromatic Substitution

The bromine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[6] The electron-withdrawing effect of the aldehyde group activates the ring towards nucleophilic attack.

Experimental Protocol for a Representative SNAr Reaction (Synthesis of a Substituted Aniline):

  • In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 100-150°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are crucial intermediates in the pharmaceutical industry due to their ability to serve as scaffolds for the synthesis of complex, biologically active molecules.[2] this compound is no exception, with its derivatives showing promise in various therapeutic areas.

A notable example is the use of a structurally similar compound, 2-bromo-3-fluoro-6-methoxybenzaldehyde, in the synthesis of benzenesulfonamide compounds. These compounds have been investigated as therapeutic agents for diseases associated with voltage-gated sodium channels, such as epilepsy.

The presence of the bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can serve as a handle for further synthetic modifications or contribute to the overall lipophilicity of the molecule.

Safety and Handling

This compound is classified as a combustible solid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it an essential tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

Spectroscopic Characterization of 6-Bromo-2-fluoro-3-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-2-fluoro-3-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic phenomena and provides validated experimental protocols for data acquisition.

Introduction

This compound (C₈H₆BrFO, Molar Mass: 217.04 g/mol ) is a substituted aromatic aldehyde.[1] Its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic pathways. The strategic placement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold introduces distinct electronic and steric effects that are readily probed by modern spectroscopic techniques. This guide will detail the expected spectroscopic signatures of this molecule and provide the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the aldehyde proton, two aromatic protons, and the methyl group protons. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.5Singlet (or doublet due to long-range coupling)-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[2]
Aromatic H-47.4 - 7.6Doublet~8-9This proton is ortho to the bromine atom and will be coupled to H-5.
Aromatic H-57.1 - 7.3Doublet~8-9This proton is ortho to the methyl group and will be coupled to H-4.
Methyl (-CH₃)2.3 - 2.5Singlet-The methyl protons are attached to the aromatic ring and appear in a typical region for such groups.

Causality Behind the Shifts: The electron-withdrawing nature of the aldehyde, fluorine, and bromine substituents will generally deshield the aromatic protons, shifting them downfield.[3] The fluorine atom, being the most electronegative, will exert a significant influence on the chemical shifts of nearby protons and carbons through space (anisotropic effects) and through bonds (inductive and mesomeric effects).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)188 - 193The carbonyl carbon is the most deshielded carbon in the molecule.[4]
Aromatic C-1 (C-CHO)135 - 140This carbon is attached to the electron-withdrawing aldehyde group.
Aromatic C-2 (C-F)158 - 162 (doublet)This carbon is directly bonded to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling.
Aromatic C-3 (C-CH₃)130 - 135This carbon is attached to the methyl group.
Aromatic C-4128 - 132
Aromatic C-5125 - 129
Aromatic C-6 (C-Br)115 - 120The carbon bearing the bromine atom is shielded relative to an unsubstituted carbon due to the "heavy atom effect".
Methyl (-CH₃)18 - 22This is a typical chemical shift for a methyl group attached to an aromatic ring.

Expert Insight: The C-F coupling is a powerful diagnostic tool. The carbon directly attached to fluorine will appear as a large doublet, and smaller couplings may be observed for carbons two and three bonds away.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-25 mg of this compound.[5] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5][6] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is at least 4 cm.[7]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5] The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp spectral lines.[3]

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} are used. For ¹H, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde, aromatic ring, and the C-halogen bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3100 - 3000Medium to WeakStretch
Aldehyde C-H2850 - 2800 and 2750 - 2700WeakStretch (Fermi doublet)
Carbonyl (C=O)1710 - 1685StrongStretch
Aromatic C=C1600 - 1450Medium to StrongStretch
C-F1250 - 1000StrongStretch
C-Br600 - 500Medium to StrongStretch
Out-of-plane C-H bending900 - 675StrongBending

Field-Proven Insights: The strong carbonyl stretch is often the most prominent peak in the spectrum.[8] The presence of the Fermi doublet for the aldehyde C-H stretch is a classic diagnostic feature for aldehydes. The region below 1000 cm⁻¹ is the "fingerprint region" and will contain a complex pattern of bands unique to this molecule, including the C-F and C-Br stretches.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

  • Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10] A background spectrum of the empty crystal is recorded to subtract atmospheric and instrument contributions.[10]

  • Sample Application: A small amount of the solid this compound is placed onto the ATR crystal.[11]

  • Pressure Application: A pressure anvil is lowered onto the sample to ensure good contact with the crystal surface.[11]

  • Data Collection: The IR spectrum is then collected. The evanescent wave penetrates a few micrometers into the sample, and the absorbed radiation is detected.[12][13]

  • Cleaning: After analysis, the sample is removed, and the crystal is cleaned with a suitable solvent.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). The nominal molecular weight is 217, so peaks are expected at m/z 216 and 218 (corresponding to C₈H₆⁷⁹BrFO and C₈H₆⁸¹BrFO).

Key Fragmentation Pathways:

  • Loss of H·: A peak at M-1 (m/z 215 and 217) corresponding to the loss of the hydrogen radical from the aldehyde.

  • Loss of ·CHO: A peak at M-29 (m/z 187 and 189) due to the loss of the formyl radical. This results in a stable aromatic cation.

  • Loss of Br·: Peaks at m/z 137 (M-79) and 137 (M-81, less likely as ⁸¹Br is lost) corresponding to the loss of a bromine radical.

Table 4: Predicted Key Mass Spectral Peaks

m/z (for ⁷⁹Br isotope)m/z (for ⁸¹Br isotope)Proposed FragmentRationale
216218[C₈H₆BrFO]⁺Molecular ion (M⁺ and M+2)
215217[C₈H₅BrFO]⁺Loss of H·
187189[C₇H₅BrF]⁺Loss of ·CHO
137-[C₈H₆FO]⁺Loss of ·Br

Trustworthiness of Isotopic Patterns: The 1:1 ratio of the M⁺ and M+2 peaks is a highly reliable indicator for the presence of a single bromine atom in the molecule.[15]

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

  • Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC-MS) or via a direct insertion probe. The sample must be volatilized.[16]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (usually 70 eV).[17][18] This energy is sufficient to eject an electron from the molecule, forming a radical cation (the molecular ion).[19]

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.[19]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful toolkit for the comprehensive characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

References

A Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Physical State of 6-Bromo-2-fluoro-3-methylbenzaldehyde

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO.[1] As a poly-substituted benzene ring, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The specific arrangement of a bromo, fluoro, methyl, and formyl group on the aromatic core provides multiple reaction sites for further chemical modification. Understanding the solubility of this compound is a critical prerequisite for its effective use in a laboratory or process chemistry setting. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a foundational parameter in formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural features and offers a detailed protocol for its empirical determination.

Physicochemical Profile and Structural Analysis

To understand the solubility of this compound, we must first examine its molecular structure and key physical properties. The compound is a solid at room temperature, often appearing as a yellow to brown solid.[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance Yellow to brown solid[1]
Predicted Boiling Point 250.4 ± 35.0 °C[1][2]
Predicted Density 1.575 ± 0.06 g/cm³[1][2]
Storage Temperature 2-8°C under inert gas[2]

The molecule's structure is central to its solubility behavior. It consists of:

  • A benzene ring , which is inherently nonpolar and hydrophobic.

  • An aldehyde group (-CHO) , which is polar and capable of acting as a hydrogen bond acceptor.

  • A fluorine atom (-F) and a bromine atom (-Br) , which are electronegative and contribute to the molecule's overall polarity and dipole moment.

  • A methyl group (-CH₃) , which is nonpolar.

The combination of a large, nonpolar aromatic ring with several polar functional groups suggests a nuanced solubility profile. The molecule is expected to be largely insoluble in water but should exhibit good solubility in a range of common organic solvents. The principle of "like dissolves like" will be the primary determinant of its behavior.[3]

Predictive Solubility Profile

Table of Predicted Qualitative Solubility in Common Organic Solvents:

SolventSolvent ClassPolarity Index¹Predicted SolubilityRationale
Water Polar Protic9.0Insoluble The large, hydrophobic benzene ring dominates, overcoming the polarity of the aldehyde and halogen groups.
Methanol Polar Protic5.1Soluble The alcohol can hydrogen bond with the aldehyde's oxygen, and its short alkyl chain is compatible with the aromatic ring.
Ethanol Polar Protic5.2Soluble Similar to methanol, ethanol is a good solvent for moderately polar organic solids.
Acetone Polar Aprotic5.1Very Soluble The polar aprotic nature of acetone is highly effective at solvating the polar groups of the benzaldehyde derivative without the steric hindrance of protic solvents.
Dichloromethane (DCM) Halogenated3.1Very Soluble DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve the molecule due to dipole-dipole interactions.
Tetrahydrofuran (THF) Ether (Polar Aprotic)4.0Very Soluble THF is a versatile polar aprotic solvent that effectively dissolves many substituted aromatic compounds.
Ethyl Acetate Ester4.4Soluble Its moderate polarity makes it a good choice for dissolving and purifying compounds of intermediate polarity.
Toluene Aromatic (Nonpolar)2.4Soluble The aromatic nature of toluene allows for favorable π-π stacking interactions with the molecule's benzene ring.
Hexane / Heptane Aliphatic (Nonpolar)0.0Slightly Soluble to Insoluble The high polarity imparted by the aldehyde, fluorine, and bromine groups will likely make it poorly soluble in highly nonpolar aliphatic hydrocarbons.

¹ Polarity Index values are relative measures and can vary slightly between sources. The values presented are for general comparison.[6]

Theoretical Framework: Understanding Solute-Solvent Interactions

The predicted solubilities are governed by the intermolecular forces between the solute (this compound) and the solvent molecules.[7] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • In Polar Protic Solvents (e.g., Methanol): The primary interactions will be dipole-dipole forces and hydrogen bonding, where the solvent's hydroxyl group acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen (a hydrogen bond acceptor).

  • In Polar Aprotic Solvents (e.g., Acetone, DCM, THF): Strong dipole-dipole interactions will dominate. The solvent molecules can effectively solvate the polar regions of the solute without the presence of acidic protons.

  • In Nonpolar Solvents (e.g., Toluene): Solubility is driven by weaker van der Waals forces, specifically London dispersion forces. In the case of toluene, π-π interactions between the aromatic rings of the solute and solvent provide an additional stabilizing force, enhancing solubility compared to aliphatic solvents like hexane.

The following diagram illustrates the key structural features influencing the molecule's polarity and interactions.

Caption: Molecular structure highlighting polar and nonpolar regions.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise solubility data, a robust experimental method is required. The isothermal saturation method (or shake-flask method) followed by gravimetric analysis is a reliable and widely accepted technique.[8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solute)

  • High-purity organic solvent of choice

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Pre-weighed, clean glass vials for evaporation

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a glass vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. For a 2 mL solvent volume, starting with ~50-100 mg of solid is typically sufficient.

    • Accurately add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure thermodynamic equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving solids. Causality: This extended period ensures the dissolution process has completed and the measured concentration represents the true saturation solubility, not a kinetic intermediate.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle for at least 2-4 hours at the same constant temperature. Causality: This step prevents clogging of the filter and ensures that only the saturated supernatant is sampled.

  • Sampling and Filtration:

    • Carefully draw the clear supernatant into a syringe.

    • Attach a syringe filter to the syringe. Causality: The filter removes any microscopic solid particulates, which would otherwise lead to an overestimation of the solubility.

    • Dispense a precise volume (e.g., 1.00 mL) of the clear, saturated filtrate into a pre-weighed (tared) glass vial. Record the exact mass of the empty vial.

  • Solvent Evaporation:

    • Place the vial containing the filtrate in a drying oven at a moderate temperature (e.g., 40-50 °C) or under a gentle stream of nitrogen until all the solvent has evaporated. A vacuum desiccator can be used for the final drying stage. Causality: This removes the volatile solvent, leaving only the non-volatile solid solute that was dissolved.

  • Final Weighing and Calculation:

    • Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.

    • Weigh the vial containing the dry solid residue on the analytical balance.

    • Calculate the mass of the dissolved solid by subtracting the tare mass of the vial.

    • The solubility is then calculated in the desired units, typically mg/mL or g/L.

Solubility (mg/mL) = (Mass of vial with residue - Tare mass of vial) / Volume of filtrate taken

The following workflow diagram visualizes this experimental process.

G start Start: Add Excess Solute and Known Volume of Solvent to Vial equilibrate Step 1: Equilibrate (e.g., 24-48h at 25°C) with Constant Agitation start->equilibrate settle Step 2: Settle (Allow undissolved solid to sediment) equilibrate->settle sample Step 3: Sample Supernatant (Withdraw clear liquid with syringe) settle->sample filter Step 4: Filter (Pass sample through 0.22µm syringe filter into a pre-weighed vial) sample->filter evaporate Step 5: Evaporate Solvent (Use drying oven or nitrogen stream) filter->evaporate weigh Step 6: Weigh Residue (After cooling in desiccator) evaporate->weigh calculate Step 7: Calculate Solubility (mg/mL or g/L) weigh->calculate end End: Quantitative Data calculate->end

References

A Technical Guide to the Research Applications of 6-Bromo-2-fluoro-3-methylbenzaldehyde: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-fluoro-3-methylbenzaldehyde is a trifunctional aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde, a synthetically tractable bromine atom, and a strategically placed fluorine atom—offers a powerful toolkit for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and its established and potential applications in pharmaceutical discovery, heterocyclic chemistry, and materials science. Detailed experimental protocols and workflows are presented to empower researchers in leveraging this compound for novel scientific advancements.

Introduction and Physicochemical Profile

This compound (CAS No. 1114809-22-1) is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[1] Its structure is centered on a benzene ring, which is functionalized with three distinct groups that dictate its chemical behavior and synthetic utility. This compound is typically a yellow to brown solid and is recognized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

  • The aldehyde group is a gateway for C-C and C-N bond formation through condensations, reductive aminations, and nucleophilic additions.

  • The bromo group is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, alkyl, and amino substituents.

  • The fluoro group, a common bioisostere in medicinal chemistry, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of target molecules.[2][3][4]

The combination of these features in a single, readily available starting material makes this compound a high-value intermediate for synthetic chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1114809-22-1[1][5][6]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
IUPAC Name This compound[1]
Appearance Yellow to brown solid[1]
Boiling Point 250.4±35.0 °C (Predicted)[1]
Density 1.575±0.06 g/cm³ (Predicted)[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Core Reactivity and Synthetic Landscape

The synthetic potential of this compound is dictated by the predictable reactivity of its three primary functional groups. Understanding these reaction pathways is crucial for designing efficient synthetic routes.

Reactivity_Overview cluster_aldehyde Aldehyde Reactions cluster_bromo Bromine Reactions main This compound reduct Reduction (e.g., NaBH₄) main->reduct forms Benzyl Alcohol oxid Oxidation (e.g., KMnO₄) main->oxid forms Benzoic Acid reduct_amin Reductive Amination (e.g., R₂NH, NaBH(OAc)₃) main->reduct_amin forms Benzylamine Deriv. condense Condensation (e.g., Wittig, Friedländer) main->condense forms Alkenes, Heterocycles suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki forms Biaryl compounds buchwald Buchwald-Hartwig Amination (R₂NH) main->buchwald forms Arylamines sonogashira Sonogashira Coupling (Alkynes) main->sonogashira forms Arylalkynes Kinase_Inhibitor_Workflow start 6-Bromo-2-fluoro- 3-methylbenzaldehyde step1 Step 1: Buchwald-Hartwig Amination of Bromo Group (e.g., with AcNH₂/Pd cat.) start->step1 intermediate1 Ortho-Acetamido Benzaldehyde Derivative step1->intermediate1 step2 Step 2: Friedländer Annulation with Ketone (R-CO-CH₃) intermediate1->step2 intermediate2 Substituted Bromo-Fluoro- Methyl-Quinoline Core step2->intermediate2 step3 Step 3: Suzuki Coupling of Bromo Group (Ar-B(OH)₂) intermediate2->step3 final Final Kinase Inhibitor Scaffold step3->final Friedlander_Workflow start 6-Bromo-2-fluoro- 3-methylbenzaldehyde amination Buchwald-Hartwig Amination start->amination amino_intermediate 6-Amino-2-fluoro- 3-methylbenzaldehyde amination->amino_intermediate condensation Friedländer Condensation with α-Methylene Ketone amino_intermediate->condensation product Substituted Quinolines condensation->product

References

A Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzaldehyde: Strategies, Methodologies, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-2-fluoro-3-methylbenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its specific substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a reactive aldehyde group, makes it a valuable intermediate. However, the precise arrangement of these functional groups presents a significant regiochemical challenge in its synthesis. This guide provides an in-depth analysis of viable synthetic strategies, focusing on the underlying chemical principles, step-by-step protocols, and a comparative evaluation of the most effective routes for its preparation.

Strategic Analysis: Retrosynthetic Pathways

The synthesis of a multi-substituted benzene ring requires careful strategic planning to control the regiochemical outcome. For this compound, three primary retrosynthetic disconnections can be envisioned, each with distinct advantages and challenges.

  • Strategy A: Formylation of a Pre-functionalized Arene: This approach involves introducing the aldehyde group onto a benzene ring that already contains the bromo, fluoro, and methyl substituents. The success of this strategy hinges on a highly regioselective formylation method.

  • Strategy B: Late-Stage Bromination: This pathway begins with 2-fluoro-3-methylbenzaldehyde and introduces the bromine atom in a final step. This is often challenging due to the directing effects of the existing substituents and the potential for the aldehyde group to undergo oxidation.[2]

  • Strategy C: Oxidation of a Methyl Group: This route starts with a toluene derivative, 6-bromo-2-fluoro-3-methyltoluene, and converts the methyl group into the aldehyde functionality. This typically involves a two-step process of benzylic halogenation followed by oxidation.

G cluster_A Strategy A: Formylation cluster_B Strategy B: Bromination cluster_C Strategy C: Oxidation Target This compound SM_A 1-Bromo-3-fluoro-2-methylbenzene Target->SM_A Formylation SM_B 2-Fluoro-3-methylbenzaldehyde Target->SM_B Bromination SM_C 6-Bromo-2-fluoro-3-methyltoluene Target->SM_C Oxidation of -CH3 Reagent_A + Formylating Agent (e.g., DMF) Reagent_B + Brominating Agent (e.g., NBS, Br2) Reagent_C + Oxidizing Agent

Caption: Retrosynthetic analysis of this compound.

Based on established principles of aromatic chemistry, Strategy A, particularly via directed ortho-metalation, offers the most precise control over regiochemistry. Strategy C presents a robust and reliable alternative, while Strategy B is often the least practical due to issues with selectivity and functional group compatibility.

Recommended Synthetic Pathway: Directed Ortho-Metalation and Formylation (Strategy A)

This pathway is considered the most efficient due to its high regioselectivity. The core of this strategy is the use of a strong base to deprotonate the aromatic ring at a specific position, guided by the directing effects of the existing substituents. The fluorine and bromine atoms are both effective ortho-directing groups for metalation. The proton at the C1 position, situated between the fluoro and bromo groups, is the most acidic and is readily abstracted. The resulting aryllithium or arylmagnesium intermediate is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Starting Material: 1-Bromo-3-fluoro-2-methylbenzene

The primary precursor for this route is 1-Bromo-3-fluoro-2-methylbenzene. This compound can be synthesized from commercially available 3-fluoro-2-methylaniline through a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromide source like cuprous bromide.

G SM 1-Bromo-3-fluoro-2-methylbenzene in Anhydrous THF Step1 1. Add LDA or n-BuLi 2. Stir at -78 °C SM->Step1 Intermediate Aryllithium Intermediate (in situ) Step1->Intermediate Deprotonation Step2 Add Anhydrous DMF (Formylation) Intermediate->Step2 Step3 Aqueous Workup (e.g., dilute HCl) Step2->Step3 Quenching Product This compound Step3->Product

Caption: Workflow for Directed Ortho-Metalation and Formylation.

Experimental Protocol: Directed Ortho-Metalation and Formylation

Materials:

  • 1-Bromo-3-fluoro-2-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-Bromo-3-fluoro-2-methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.

    • Causality: The extremely low temperature is critical to prevent decomposition of the temperature-sensitive aryllithium intermediate and to avoid side reactions, such as halogen-metal exchange. Anhydrous conditions are mandatory as organolithium reagents are potent bases and will be quenched by trace amounts of water.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 1-2 hours at this temperature and then allowed to slowly warm to room temperature overnight.

    • Causality: The aryllithium anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The initial adduct is then hydrolyzed during workup to yield the aldehyde.

  • Workup and Extraction: The reaction is carefully quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure this compound.

Alternative Synthetic Pathway: Oxidation of a Toluene Derivative (Strategy C)

This pathway provides a valuable alternative, especially if the corresponding toluene derivative is more readily accessible than the precursor for Strategy A. The methodology is based on a two-step sequence: free-radical bromination of the benzylic methyl group, followed by a Kornblum oxidation to furnish the aldehyde. A patent for a similar compound, 2-bromo-6-fluorobenzaldehyde, outlines this effective approach.[3]

Starting Material: 6-Bromo-2-fluoro-3-methyltoluene

This precursor must be synthesized or procured. Its preparation could involve the bromination of 2-fluoro-3-methyltoluene, although controlling the regioselectivity of this electrophilic aromatic substitution can be complex.

G SM 6-Bromo-2-fluoro-3-methyltoluene Step1 NBS, AIBN (initiator) CCl4, reflux SM->Step1 Benzylic Bromination Intermediate 6-Bromo-2-fluoro-3- (bromomethyl)benzene Step1->Intermediate Step2 DMSO, NaHCO3 Heat (e.g., 70-100 °C) Intermediate->Step2 Kornblum Oxidation Product This compound Step2->Product

Caption: Workflow for the Oxidation of 6-Bromo-2-fluoro-3-methyltoluene.

Experimental Protocol: Two-Step Oxidation

Step 1: Benzylic Bromination

  • A solution of 6-bromo-2-fluoro-3-methyltoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride (CCl₄) is heated to reflux.

  • The reaction progress is monitored (e.g., by TLC or GC-MS). Upon completion, the mixture is cooled, the succinimide byproduct is filtered off, and the solvent is evaporated to yield the crude benzyl bromide intermediate, which is often used directly in the next step.

    • Causality: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals that abstract a hydrogen atom from the benzylic position, which is the most reactive site due to resonance stabilization of the resulting benzylic radical.

Step 2: Kornblum Oxidation

  • The crude 6-bromo-2-fluoro-3-(bromomethyl)benzene from the previous step is dissolved in dimethyl sulfoxide (DMSO).

  • Sodium bicarbonate (NaHCO₃, ~2.0 eq) is added, and the mixture is heated to approximately 70-100 °C for several hours.[3]

  • After cooling, the reaction mixture is poured into ice water and extracted multiple times with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

    • Causality: The benzyl bromide is susceptible to Sₙ2 displacement by the oxygen atom of DMSO. The resulting intermediate then undergoes an intramolecular elimination, facilitated by the base (NaHCO₃), to form the aldehyde, dimethyl sulfide, and HBr.

Comparative Analysis of Synthetic Routes

Parameter Pathway A: Directed Ortho-Metalation Pathway B: Late-Stage Bromination Pathway C: Toluene Oxidation
Starting Material 1-Bromo-3-fluoro-2-methylbenzene2-Fluoro-3-methylbenzaldehyde6-Bromo-2-fluoro-3-methyltoluene
Key Reagents n-BuLi or LDA, Anhydrous DMFBromine (Br₂) or NBS, Lewis AcidNBS, AIBN, DMSO, NaHCO₃
Number of Steps 1 (from precursor)1 (from precursor)2 (from precursor)
Regioselectivity ExcellentPoor to ModerateNot applicable (functional group transformation)
Advantages Highly regioselective, direct, high-yielding.Atom economical if selective.Avoids highly reactive organometallics.
Disadvantages Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.Risk of aldehyde oxidation[2], competing directing effects lead to isomer mixtures.Two-step process, potential for over-oxidation, handling of lachrymatory benzyl bromide intermediate.

Conclusion

References

An In-Depth Technical Guide to the Aldehyde Reactivity of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-2-fluoro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The reactivity of its aldehyde group is intricately modulated by the electronic and steric influences of the bromo, fluoro, and methyl substituents on the phenyl ring. This guide provides a comprehensive analysis of these effects, predicting the aldehyde's reactivity in key organic transformations. We will explore how the interplay of inductive withdrawal, resonance effects, and steric hindrance governs the accessibility and electrophilicity of the carbonyl carbon, thereby influencing reaction kinetics and outcomes. This document serves as a predictive framework for researchers, offering field-proven insights and detailed experimental protocols for nucleophilic addition, oxidation, reduction, and condensation reactions.

Molecular Structure and Electronic Profile

The reactivity of the aldehyde functional group in this compound is not dictated by the aldehyde alone but by its complex interplay with the substituents on the aromatic ring. Understanding these substituent effects is paramount to predicting and controlling its chemical behavior.

The molecule possesses three key substituents:

  • Fluorine (at C2): Highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It has a weak resonance donating effect (+R) due to its lone pairs, but for halogens, the inductive effect is generally dominant.[2]

  • Bromine (at C6): Electronegative, exerting a significant -I effect. Like fluorine, it has a +R effect, but orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals is less efficient, making its resonance donation weak.[2]

  • Methyl (at C3): An electron-donating group through a hyperconjugation effect (+I).

The aldehyde group itself is a moderate deactivating group, withdrawing electron density from the ring through a resonance effect (-R).

Cumulative Electronic and Steric Effects

The net effect on the aldehyde's reactivity is a combination of these electronic and steric factors.

SubstituentPositionElectronic Effect (Primary)Steric Effect on Aldehyde
Fluorine orthoStrong Inductive Withdrawal (-I)Moderate
Bromine orthoStrong Inductive Withdrawal (-I)High
Methyl metaInductive Donation (+I)Low
Aldehyde -Resonance Withdrawal (-R)-

Net Electronic Effect: The two powerful inductively withdrawing ortho-halogens (F and Br) significantly decrease the electron density of the aromatic ring. This deactivation is only partially offset by the meta-methyl group. The consequence is a highly electron-deficient carbonyl carbon, making it a potent electrophile. However, this is counterbalanced by steric factors.

Net Steric Effect: The presence of two ortho substituents, particularly the bulky bromine atom, creates substantial steric hindrance around the aldehyde group.[3][4] This steric shield impedes the approach of nucleophiles, which can dramatically slow down reaction rates compared to less hindered aldehydes.[4][5] The aldehyde group may also be forced out of the plane of the benzene ring, which can disrupt resonance effects.[6]

Expert Insight: The core challenge in working with this molecule is the dichotomy between its electronically activated aldehyde (highly electrophilic) and its sterically hindered environment. Reaction conditions must be carefully chosen to overcome the physical blockade without causing unwanted side reactions on the sensitive aromatic system.

Key Reaction Classes and Protocols

Based on the structural analysis, we can predict the behavior of this compound in several fundamental reaction types.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis.[7] For a sterically hindered substrate like this compound, the choice of Wittig reagent and reaction conditions is critical.[4] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and are often necessary to overcome the steric barrier.[8]

G cluster_0 Ylide Generation (In Situ) cluster_1 Olefination Reaction P_Salt Ph3P+CH2R X- Ylide Ph3P=CHR (Ylide) P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->P_Salt Solvent1 Anhydrous THF Solvent1->P_Salt Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product Alkene Product Oxaphosphetane->Product Decomposition Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig reaction.

  • Apparatus Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The glassware must be oven-dried and assembled hot under a stream of nitrogen.

  • Ylide Generation: Ethyltriphenylphosphonium bromide (1.2 eq.) is added to the flask, which is then purged with nitrogen. Anhydrous tetrahydrofuran (THF, 20 mL) is added via syringe. The resulting suspension is cooled to 0°C in an ice bath.

  • Base Addition: A solution of n-butyllithium (n-BuLi, 1.1 eq., 1.6 M in hexanes) is added dropwise via syringe over 15 minutes, maintaining the temperature below 5°C. The formation of the orange-red ylide indicates successful deprotonation. The mixture is stirred at 0°C for an additional 30 minutes.[9]

  • Aldehyde Addition: this compound (1.0 eq.), dissolved in 10 mL of anhydrous THF, is added dropwise to the ylide solution at 0°C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the target alkene.

Causality: The use of a strong, non-nucleophilic base like n-BuLi is essential for generating the reactive, non-stabilized ylide.[8] Performing the reaction under an inert atmosphere and in anhydrous solvent is critical as Wittig reagents are sensitive to air and moisture.[10] The steric hindrance may necessitate longer reaction times or gentle heating to achieve full conversion.

Oxidation: The Pinnick Oxidation

Oxidizing the aldehyde to a carboxylic acid is a common transformation. The Pinnick oxidation is exceptionally well-suited for this substrate because it is tolerant of a wide range of functional groups, including halides, and is effective even with sterically hindered aldehydes.[11][12][13] The reaction uses sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions.[11][14]

G Aldehyde Ar-CHO Intermediate Chlorite Adduct Aldehyde->Intermediate Addition NaClO2 NaClO2 HClO2 HClO2 (Active Oxidant) NaClO2->HClO2 Protonation Buffer NaH2PO4 (Buffer) Buffer->NaClO2 HClO2->Intermediate CarboxylicAcid Ar-COOH Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Byproduct) Intermediate->HOCl Scavenged Inactive Product HOCl->Scavenged Reaction Scavenger 2-methyl-2-butene (Scavenger) Scavenger->HOCl

Caption: Mechanism of the Pinnick oxidation.

  • Setup: To a 250 mL flask, add this compound (1.0 eq.), tert-butanol (t-BuOH, 5 volumes), and water (H₂O, 5 volumes).

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (5-10 eq.) as a hypochlorous acid scavenger.[12][14] Then, add sodium dihydrogen phosphate (NaH₂PO₄, 5 eq.) as a buffer, followed by sodium chlorite (NaClO₂, 4 eq., 80% technical grade).[14]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative (indicating no remaining oxidant).

  • Extraction: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization to afford pure 6-bromo-2-fluoro-3-methylbenzoic acid.

Self-Validation: The inclusion of 2-methyl-2-butene is a critical self-validating step. It scavenges the hypochlorous acid (HOCl) byproduct, which can otherwise participate in undesired side reactions or destroy the chlorite reactant.[12] The use of a phosphate buffer maintains the optimal mild acidic pH required for the formation of the active oxidant, chlorous acid (HClO₂).[15]

Reduction: Sodium Borohydride Reduction

Reduction of the aldehyde to the corresponding primary alcohol is readily achieved using sodium borohydride (NaBH₄). This reagent is highly chemoselective for aldehydes and ketones and will not reduce the aromatic ring or the carbon-halogen bonds under standard conditions.[16][17][18]

  • Dissolution: Dissolve this compound (1.0 eq.) in methanol (MeOH, 10 volumes) in a round-bottom flask with magnetic stirring.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the gas evolution ceases and the pH is acidic.

  • Workup: Remove the majority of the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (DCM, 3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be further purified by column chromatography if necessary.

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Trustworthiness: NaBH₄ is a mild and reliable reducing agent.[17] Its selectivity ensures that only the aldehyde is reduced.[18] The portion-wise addition at low temperature is a standard safety and control measure to manage the exothermic reaction and hydrogen evolution.

Summary of Predicted Reactivity

The unique substitution pattern of this compound creates a nuanced reactivity profile.

Reaction TypeExpected ReactivityKey Influencing FactorsRecommended Method
Nucleophilic Addition Moderate to Sluggish: Requires forcing conditions.Dominant Factor: High steric hindrance from two ortho substituents.[3][4]Wittig reaction with reactive, non-stabilized ylides.
Oxidation Good: Readily oxidized under appropriate conditions.Dominant Factor: High electrophilicity of the carbonyl carbon.Pinnick Oxidation (tolerant of sterics and halogens).[11][12][13]
Reduction Good: Easily reduced.Steric hindrance has less impact on small hydride reagents.Sodium Borohydride (mild, chemoselective).[17][19]
Condensation Moderate: Possible but may require specific catalysts.Combination of steric hindrance and high electrophilicity.Knoevenagel condensation with a potent active methylene compound.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in the Grignard Reaction of a Multifunctional Aryl Halide

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from relatively simple precursors.[1][2][3][4] This application note provides a detailed protocol for utilizing 6-Bromo-2-fluoro-3-methylbenzaldehyde[5] in Grignard-mediated transformations. This particular substrate presents a unique challenge due to the presence of both an aryl bromide, amenable to Grignard reagent formation, and an aldehyde, a potent electrophile that readily reacts with organomagnesium compounds.[1][3][6]

A direct attempt to form a Grignard reagent from this compound would inevitably lead to self-condensation, where the newly formed organometallic species attacks the aldehyde of a starting material molecule. To circumvent this, a protection strategy is imperative.[7][8][9][10][11] This protocol, therefore, is presented in two stages: first, the protection of the aldehyde functional group as an acetal, rendering it inert to the Grignard reagent. Second, the formation of the Grignard reagent from the protected aryl bromide and its subsequent reaction with an electrophile, followed by deprotection to regenerate the aldehyde.

The presence of a fluorine atom on the aromatic ring is another key consideration. While carbon-fluorine bonds are generally robust and less reactive than other carbon-halogen bonds in the context of Grignard reagent formation,[12][13] their electronic influence on the reactivity of the molecule must be acknowledged. This protocol is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for leveraging the synthetic potential of this compound.

Part 1: Protection of the Aldehyde Group

The aldehyde must be masked before the formation of the Grignard reagent. The formation of a cyclic acetal using ethylene glycol is a common and effective strategy, as acetals are stable under the basic conditions of a Grignard reaction but can be readily removed with an acidic workup.[7][9][10][11]

Reaction Scheme: Acetal Protection

Caption: Workflow for Acetal Protection.

Experimental Protocol: Acetal Formation
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene as the solvent.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected aldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Grignard Reaction and Deprotection

With the aldehyde group protected, the aryl bromide can be converted into the corresponding Grignard reagent. The success of this step hinges on maintaining strictly anhydrous conditions, as Grignard reagents are highly sensitive to protic solvents like water.[2][14]

Magnesium Activation: A Critical Step

The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[14][15] Activation is therefore crucial for a successful initiation. Common methods include:

  • Iodine Activation: A small crystal of iodine can be added to the magnesium turnings. The disappearance of the iodine color is an indicator of reaction initiation.[14][16]

  • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used to etch the magnesium surface, producing ethylene gas and magnesium bromide.[14][16][17]

  • Mechanical Activation: Grinding the magnesium turnings in a dry flask can break the oxide layer and expose a fresh metal surface.[16][17]

Reaction Scheme: Grignard Formation and Subsequent Reaction

Caption: Workflow for Grignard Reaction and Deprotection.

Experimental Protocol: Grignard Reaction
  • Apparatus Setup: Use a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine and gently warm with a heat gun until the purple vapor is observed. Allow to cool.

  • Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of the protected aldehyde, 2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane (1.0 eq), in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the solution turns cloudy and greyish. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the reaction mixture to 0 °C in an ice bath. Add the chosen electrophile (e.g., acetone, 1.1 eq) dropwise.

  • Workup and Deprotection: After the addition of the electrophile, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide. To deprotect the acetal, add a dilute solution of hydrochloric acid and stir until the deprotection is complete (monitor by TLC).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Quantitative Data Summary

ParameterValue/Description
Starting Material This compound
Molecular Formula C8H6BrFO
Molecular Weight 217.04 g/mol
Magnesium 1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Activation Method Iodine crystal or 1,2-dibromoethane
Reaction Temperature Reflux for Grignard formation, 0 °C for electrophile addition
Workup Saturated aq. NH4Cl, followed by dilute HCl

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface; presence of moisture.Use a fresh bottle of anhydrous solvent; flame-dry glassware more thoroughly; try alternative activation methods (e.g., 1,2-dibromoethane, sonication).
Low yield Incomplete reaction; side reactions.Ensure all reagents are anhydrous; control the rate of addition of the aryl bromide; check the quality of the magnesium.
Formation of biphenyl byproduct Wurtz-type coupling.Maintain a dilute solution of the aryl bromide during addition.

Conclusion

This application note provides a comprehensive and reliable two-stage protocol for the successful execution of a Grignard reaction with this compound. By employing a protection-deprotection strategy for the sensitive aldehyde functionality, the inherent chemoselectivity challenge is overcome. This method opens the door for the synthesis of a wide array of novel compounds, which can be valuable intermediates in pharmaceutical and materials science research. Adherence to strict anhydrous conditions and proper magnesium activation are paramount to achieving high yields and purity.

References

Application Notes and Protocols for the Wittig Reaction of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Olefination of a Densely Functionalized Aromatic Aldehyde

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for its high degree of regioselectivity, ensuring the double bond is formed precisely at the location of the original carbonyl group.[3][4] This application note provides a detailed guide to the strategic considerations and practical execution of the Wittig reaction on 6-bromo-2-fluoro-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in the synthesis of complex molecular architectures.[5]

The substrate, this compound, presents a unique combination of electronic and steric challenges. The presence of a bromine and a fluorine atom imparts significant electron-withdrawing character to the aromatic ring, which can influence the reactivity of the aldehyde. Furthermore, the substitution pattern, particularly the ortho-fluoro and ortho-methyl groups, introduces steric hindrance around the carbonyl group that must be carefully managed to achieve high conversion.[6] This guide will delve into the mechanistic nuances of the Wittig reaction, provide detailed protocols for ylide generation and the subsequent olefination reaction, and discuss critical aspects of reaction monitoring and product purification.

Mechanistic Considerations and Stereochemical Control

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate known as a betaine.[4][7] This betaine then collapses to form a four-membered ring intermediate, the oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[8] The formation of the highly stable P=O bond in triphenylphosphine oxide is a key driving force for the reaction.[2]

Wittig_Mechanism cluster_0 Ylide Generation cluster_1 Olefination Reaction PPh3 PPh₃ Salt [Ph₃P⁺-CH₂-R]X⁻ Phosphonium Salt PPh3->Salt SN2 RCH2X R-CH₂-X RCH2X->Salt Ylide Ph₃P=CHR Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition Aldehyde Ar-CHO (this compound) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Ar-CH=CHR Alkene Product Oxaphosphetane->Alkene Fragmentation TPPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPPO

Figure 1: Generalized workflow of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide employed.[7] Ylides are broadly classified as stabilized or non-stabilized:

  • Non-stabilized ylides , where the 'R' group is an alkyl or aryl group, are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[4][9]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[10] This is due to the reversibility of the initial steps, allowing for equilibration to the more stable anti-betaine intermediate.[9]

For the olefination of this compound, the choice of ylide will dictate the geometry of the resulting alkene. Researchers should select the ylide that corresponds to their desired stereochemical outcome.

Experimental Protocols

Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

The phosphorus ylide is typically prepared in situ immediately before the addition of the aldehyde. This protocol describes the generation of a non-stabilized ylide using n-butyllithium as the base.

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide for methylenation)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum.

Procedure:

  • Setup: Assemble the reaction flask under a stream of dry nitrogen and ensure all glassware is thoroughly dried.

  • Phosphonium Salt Addition: Add the alkyltriphenylphosphonium halide (1.1 equivalents) to the reaction flask.

  • Solvent Addition: Add anhydrous THF via syringe to create a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the n-BuLi solution (1.05 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change (typically to deep red or orange for non-stabilized ylides) indicates the formation of the ylide.[6]

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete ylide formation.

Parameter Recommendation Rationale
Equivalents of Phosphonium Salt 1.1 - 1.2 eq.Ensures complete consumption of the aldehyde.
Base n-BuLi, NaHMDS, KHMDSStrong, non-nucleophilic bases are required for deprotonation.[4]
Solvent Anhydrous THF, Diethyl etherAprotic solvents are essential to prevent quenching of the ylide.[4]
Temperature 0 °C to room temperatureYlide generation is typically performed at low temperatures to control reactivity.

Table 1: Key parameters for phosphorus ylide generation.

Part 2: Wittig Reaction with this compound

Materials:

  • Solution of the freshly prepared phosphorus ylide in THF

  • This compound

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[11]

Wittig_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Ylide_Prep Prepare Ylide Solution in Anhydrous THF Addition Add Aldehyde Solution to Ylide at 0 °C Ylide_Prep->Addition Aldehyde_Sol Dissolve Aldehyde in Anhydrous THF Aldehyde_Sol->Addition Stirring Warm to RT and Stir (Monitor by TLC) Addition->Stirring Quench Quench with sat. NH₄Cl Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Figure 2: Experimental workflow for the Wittig reaction.

Parameter Recommendation Rationale
Reaction Temperature 0 °C to room temperatureInitial low temperature controls the exothermic reaction, then warming to RT drives it to completion.
Reaction Time 2 - 12 hoursDependent on the reactivity of the ylide and steric hindrance of the aldehyde. Monitor by TLC.
Quenching Agent Saturated NH₄ClMildly acidic quench to neutralize any remaining base and ylide.
Extraction Solvent Diethyl ether, Ethyl acetateChoice depends on the polarity of the product.

Table 2: Recommended conditions for the Wittig reaction step.

Purification and Characterization

A significant challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has a polarity similar to that of the desired alkene product, making separation by standard column chromatography difficult.[12][13]

Purification Strategies:

  • Column Chromatography: While challenging, careful optimization of the solvent system (e.g., hexanes/ethyl acetate gradients) can be effective.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[14]

  • Chemical Conversion of Byproduct: Triphenylphosphine oxide can be converted to a more polar or charged species to facilitate its removal. For instance, treatment with hydrogen peroxide can oxidize any remaining triphenylphosphine to the more polar triphenylphosphine oxide.[12]

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of the alkene.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • Infrared (IR) spectroscopy to confirm the absence of the aldehyde carbonyl stretch.

Alternative Method: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-alkenes, particularly α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction using stabilized ylides.[15][16] The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding stabilized Wittig ylides.[17] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying the purification process significantly.[18][19]

Conclusion

The Wittig reaction is a versatile and powerful tool for the olefination of this compound. Careful consideration of the ylide type is crucial for controlling the stereochemical outcome of the reaction. While the presence of multiple substituents on the aromatic ring may necessitate longer reaction times or slightly elevated temperatures, the protocols outlined in this application note provide a robust starting point for the successful synthesis of the desired alkene. The challenge of removing the triphenylphosphine oxide byproduct can be overcome with appropriate purification strategies. For syntheses targeting (E)-alkenes, the Horner-Wadsworth-Emmons reaction should be considered as a highly effective alternative.

References

Application Notes and Protocols for the Sonogashira Coupling of "6-Bromo-2-fluoro-3-methylbenzaldehyde" with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Congested and Electronically Deactivated Aryl Halide in Sonogashira Couplings

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its generally mild reaction conditions and broad functional group tolerance.[2]

This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of a particularly challenging substrate: 6-Bromo-2-fluoro-3-methylbenzaldehyde . The unique substitution pattern of this aryl bromide, featuring an ortho-fluoro and an ortho-methyl group flanking the bromine atom, introduces significant steric hindrance around the reaction center. Furthermore, the electron-withdrawing nature of the fluoro and aldehyde groups influences the electronic properties of the aryl halide, impacting its reactivity in the catalytic cycle.

Understanding and overcoming these steric and electronic hurdles is paramount for achieving high-yielding and selective couplings. These application notes will delve into the mechanistic nuances of the Sonogashira reaction in the context of this specific substrate, provide field-proven protocols, and offer expert insights into troubleshooting and optimization strategies. The content herein is designed to empower researchers, scientists, and drug development professionals to confidently and successfully employ this versatile coupling reaction in their synthetic endeavors.

Mechanistic Considerations for a Challenging Substrate

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A thorough understanding of these cycles is crucial for rationalizing experimental choices and troubleshooting suboptimal results.

The Catalytic Cycles

The generally accepted mechanism involves:

  • Palladium Cycle:

    • Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step and is promoted by electron-withdrawing groups on the aryl halide.[3]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst.[2]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt.

    • Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide, which is the active species for transmetalation.[4]

Diagram 1: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Cu-C≡CR PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X PiComplex [Cu(I)(H-C≡CR)]+ CuX->PiComplex Coordination Alkyne H-C≡CR Alkyne->PiComplex Deprotonation Deprotonation PiComplex->Deprotonation Base CuAcetylide Cu-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetalation

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Key Challenges with this compound
  • Steric Hindrance: The ortho-fluoro and ortho-methyl groups create significant steric bulk around the carbon-bromine bond. This can impede the oxidative addition step, which is the initial and often rate-determining step of the palladium catalytic cycle.[3] Steric hindrance on the aryl bromide is generally more detrimental to the reaction than that on the alkyne.[3]

  • Electronic Effects: The fluorine and aldehyde substituents are electron-withdrawing, which should, in principle, facilitate the oxidative addition step.[3] However, the interplay of these electronic effects with the steric hindrance can be complex.

  • Aldehyde Functionality: The presence of an aldehyde group can potentially lead to side reactions under basic conditions, such as aldol condensation, although it has also been reported to have a positive effect on the coupling reaction in some cases.[1][5]

To address these challenges, careful optimization of the reaction conditions is essential, with a particular focus on the choice of catalyst, ligand, base, and solvent.

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of this compound with a terminal alkyne, followed by specific recommendations for optimization.

General Protocol

This protocol is a starting point and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the this compound, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite to remove the catalyst. Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram 2: Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup: - Add Aryl Halide, Pd Catalyst, CuI - Inert Atmosphere start->setup reagents Add Solvent, Base, and Alkyne setup->reagents degas Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) reagents->degas reaction Stir at Desired Temperature Monitor by TLC/LC-MS degas->reaction workup Work-up: - Dilute and Filter - Wash with aq. NH4Cl and Brine - Dry and Concentrate reaction->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end

Caption: A general experimental workflow for performing a Sonogashira coupling reaction.

Optimization and Troubleshooting

Given the challenging nature of the substrate, the following optimization strategies and troubleshooting tips are recommended:

Catalyst and Ligand Selection

For sterically hindered aryl bromides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.

Catalyst/Ligand Rationale Typical Loading (mol%)
Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ Standard, readily available catalysts. Good starting point.1 - 5
Pd₂(dba)₃ with P(t-Bu)₃ P(t-Bu)₃ is a bulky and electron-rich ligand, effective for hindered substrates.[6]Pd: 0.5 - 2, Ligand: 1 - 4
Pd(OAc)₂ with XPhos XPhos is a bulky biarylphosphine ligand known to be effective in challenging cross-coupling reactions.[7]Pd: 1 - 3, Ligand: 2 - 6
PdCl₂(dppf) Dppf is a bidentate phosphine ligand that can stabilize the palladium catalyst.1 - 5
Copper-Free Conditions

The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[8] Copper-free Sonogashira protocols have been developed and may be advantageous, especially when using valuable or sensitive alkynes. These reactions often require specific ligands and may need higher temperatures.[8][9]

Solvent and Base Selection
Parameter Recommendations and Considerations
Solvent Aprotic solvents like THF , Toluene , or DMF are commonly used. The choice of solvent can influence reaction rates and catalyst stability. Some reports suggest that DMF can slow down certain Sonogashira reactions.[4]
Base Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide. Ensure the base is anhydrous.[4]
Temperature and Reaction Time

Due to the steric hindrance of this compound, reactions at room temperature may be sluggish. Increasing the temperature to 60-100 °C is often necessary to drive the reaction to completion.[10] Reaction times can vary from a few hours to 24 hours, and should be monitored by TLC or LC-MS.

Troubleshooting Common Issues
Issue Potential Cause Suggested Solution
No or low conversion Inactive catalyst, insufficient temperature, inappropriate ligand.Use a fresh batch of catalyst. Increase the reaction temperature. Screen different bulky, electron-rich phosphine ligands.[4]
Formation of alkyne homocoupling product Presence of oxygen, high copper concentration.Ensure the reaction is performed under strictly anaerobic conditions. Consider a copper-free protocol.[4]
Decomposition of starting material or product High temperature, incompatible base.Lower the reaction temperature and monitor for longer periods. Screen alternative bases.
Formation of black precipitate (Palladium black) Catalyst decomposition.Ensure high purity of reagents and solvents. Consider a different solvent or ligand system.[11]

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with various terminal alkynes.

Entry Terminal Alkyne Pd Catalyst (mol%) Ligand (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)-5Et₃NTHF6012
21-OctynePd₂(dba)₃ (1)P(t-Bu)₃ (2)3DIPEAToluene8016
3TrimethylsilylacetylenePd(OAc)₂ (2)XPhos (4)-Cs₂CO₃Dioxane10024
4Propargyl alcoholPdCl₂(dppf) (2)-4Et₃NDMF708

Conclusion

The Sonogashira coupling of the sterically hindered and electronically deactivated this compound presents a synthetic challenge that can be effectively addressed through a rational approach to reaction optimization. By carefully selecting the appropriate catalyst, ligand, base, and solvent, and by understanding the underlying mechanistic principles, researchers can successfully synthesize a wide range of valuable alkynyl-substituted benzaldehydes. The protocols and insights provided in these application notes serve as a comprehensive guide for navigating the intricacies of this powerful cross-coupling reaction, ultimately enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 6-Bromo-2-fluoro-3-methylbenzaldehyde in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The selection of a starting material is a critical determinant of synthetic efficiency and the ultimate structural diversity of a compound library. This compound is a strategically functionalized aromatic aldehyde that serves as a versatile building block for the synthesis of a variety of kinase inhibitor scaffolds. Its utility is rooted in the orthogonal reactivity of its substituents: the aldehyde for classical condensation and reductive amination reactions, the bromo group for palladium-catalyzed cross-coupling reactions, and the fluoro and methyl groups for modulating the electronic and steric properties of the final compound, which can enhance metabolic stability and target binding affinity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the biological context of the target kinase.

Part 1: The Synthetic Roadmap - From Aldehyde to Kinase Inhibitor

The synthetic journey from this compound to a potent kinase inhibitor typically involves a multi-step sequence designed to build a heterocyclic core and introduce substituents that will interact with the target kinase. A common and effective strategy is the construction of an anilino-pyrazole scaffold, a privileged structure in many CDK inhibitors.[1][2]

Logical Flow of the Synthetic Strategy

The overall synthetic plan is dictated by the desire to create a molecule with specific pharmacophoric features necessary for kinase inhibition. For many ATP-competitive kinase inhibitors, this includes a heterocyclic core that mimics the adenine of ATP, a hydrogen bond donating group to interact with the kinase hinge region, and various substituents to occupy hydrophobic pockets and confer selectivity. The anilino-pyrazole scaffold fulfills these requirements well.

synthetic_workflow start This compound intermediate1 Chalcone Intermediate start->intermediate1 Claisen-Schmidt Condensation intermediate2 Pyrazoline Intermediate intermediate1->intermediate2 Cyclization with Hydrazine intermediate3 Aminopyrazole Intermediate intermediate2->intermediate3 Aromatization final_product Anilino-pyrazole Kinase Inhibitor intermediate3->final_product Buchwald-Hartwig Amination cdk2_pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates E2F E2F Rb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription DNA_synthesis DNA Synthesis (S Phase) E2F->DNA_synthesis CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->Rb_E2F Hyper-phosphorylates Inhibitor Anilino-pyrazole Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

References

The Strategic Utility of 6-Bromo-2-fluoro-3-methylbenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired pharmacological profiles. 6-Bromo-2-fluoro-3-methylbenzaldehyde has emerged as a highly versatile and valuable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly quinolines and quinazolines. Its unique substitution pattern, featuring a reactive aldehyde functionality, a synthetically tractable bromine atom, and modulating fluoro and methyl groups, provides a powerful toolkit for the generation of complex molecules of therapeutic interest.

This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of key heterocyclic systems. The methodologies described herein are designed to offer researchers, scientists, and drug development professionals a practical and scientifically rigorous resource for their synthetic endeavors.

Core Attributes of this compound as a Precursor

The utility of this compound stems from the distinct roles of its substituents:

  • Aldehyde Group: This primary functional group serves as the key reactive center for cyclocondensation reactions, enabling the formation of the core heterocyclic ring systems.

  • Bromo Group: The bromine atom at the 6-position is a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Fluoro Group: The presence of a fluorine atom at the 2-position can significantly influence the physicochemical properties of the final compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Methyl Group: The methyl group at the 3-position can also impact the steric and electronic properties of the molecule, contributing to target selectivity and overall pharmacological profile.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an excellent substrate for this reaction, leading to the formation of highly functionalized 6-bromoquinoline derivatives.[1]

Mechanistic Insight

The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde of this compound. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic quinoline ring. The reaction can be catalyzed by either acid or base.

Diagram: Generalized Friedländer Synthesis Workflow

G Precursor This compound Intermediate Aldol Adduct & Cyclization Intermediate Precursor->Intermediate Condensation Methylene Active Methylene Compound (e.g., Ethyl Acetoacetate) Methylene->Intermediate Catalyst Base or Acid Catalyst Catalyst->Intermediate Product Substituted 6-Bromoquinoline Intermediate->Product Dehydration

Caption: Workflow of the Friedländer quinoline synthesis.

Protocol 1: Synthesis of Ethyl 6-bromo-8-fluoro-7-methylquinoline-3-carboxylate

This protocol details the synthesis of a representative quinoline derivative using ethyl acetoacetate as the active methylene compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )CAS Number
This compound217.041114809-22-1
Ethyl acetoacetate130.14141-97-9
Piperidine85.15110-89-4
Ethanol (anhydrous)46.0764-17-5
Diethyl ether (anhydrous)74.1260-29-7

Procedure:

  • To a solution of this compound (10 mmol, 2.17 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (12 mmol, 1.56 g).

  • Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford ethyl 6-bromo-8-fluoro-7-methylquinoline-3-carboxylate.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield: ~75-85%

Application II: Synthesis of Quinazoline Derivatives for Biological Screening

Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as a key starting material for the synthesis of novel quinazoline scaffolds.

Synthetic Strategy

A common route to quinazolin-4(3H)-ones involves the reaction of a 2-aminobenzamide with an aldehyde. While this compound is not a direct precursor in this specific reaction, it can be readily converted to the necessary 2-amino-6-bromo-3-methylbenzamide intermediate through a multi-step sequence involving oxidation of the aldehyde to a carboxylic acid, followed by amidation and reduction of a nitro group introduced ortho to the bromine. A more direct, albeit less common, approach involves a cyclocondensation reaction with a suitable three-atom component.

For the purpose of this guide, we will focus on a well-established synthetic route starting from a precursor that can be conceptually derived from our title compound, illustrating the synthesis of a bioactive 6-bromo-quinazolinone core.

Diagram: Retrosynthetic Analysis for Quinazoline Synthesis

G Target 6-Bromo-Quinazolinone Derivative Intermediate1 2-Amino-5-bromo-N-arylbenzamide Target->Intermediate1 Cyclization Intermediate2 5-Bromoanthranilic Acid Intermediate1->Intermediate2 Amidation Precursor This compound Intermediate2->Precursor Oxidation & Nitration/ Reduction Sequence (Conceptual)

Caption: Conceptual retrosynthesis of 6-bromo-quinazolinones.

Protocol 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol outlines the synthesis of a key quinazolinone intermediate from 5-bromoanthranilic acid, which can be prepared from related precursors. This intermediate is valuable for further derivatization.

Materials:

Reagent/SolventMolecular Weight ( g/mol )CAS Number
5-Bromoanthranilic acid216.035794-88-7
Phenyl isothiocyanate135.19103-72-0
Triethylamine101.19121-44-8
Ethanol (absolute)46.0764-17-5

Procedure:

  • In a round-bottom flask, suspend 5-bromoanthranilic acid (10 mmol, 2.16 g) in absolute ethanol (30 mL).

  • Add phenyl isothiocyanate (15 mmol, 1.8 mL) and triethylamine (2 mL) to the suspension.

  • Heat the reaction mixture to reflux at 65°C for 20 hours.[2]

  • Monitor the completion of the reaction using TLC.

  • After completion, cool the reaction mixture and filter the resulting precipitate.

  • Recrystallize the crude product from ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one as a pure solid.[2]

Expected Yield: ~83%[2]

This intermediate can be further alkylated at the sulfur atom to generate a library of S-substituted quinazolinone derivatives for biological evaluation.[2]

Future Directions and Applications in Drug Discovery

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery. Quinolines are core structures in numerous approved drugs, including kinase inhibitors used in oncology. Similarly, quinazolines are privileged structures in medicinal chemistry, with several FDA-approved drugs targeting kinases and other enzymes.[2]

The ability to readily synthesize a variety of substituted quinolines and quinazolines from this compound allows for the rapid generation of compound libraries for high-throughput screening and lead optimization. The bromine handle is particularly advantageous for late-stage functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and application notes provided in this guide demonstrate its utility in constructing quinoline and quinazoline scaffolds. The strategic combination of reactive functionalities and tunable substituents makes this precursor an important tool for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for the Reductive Amination of 6-Bromo-2-fluoro-3-methylbenzaldehyde to Synthesize Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Substituted Benzylamines

In the landscape of modern drug discovery and development, the benzylamine scaffold remains a privileged structural motif, integral to a wide array of pharmacologically active agents. The synthesis of specifically substituted benzylamines, therefore, is a critical task for medicinal and process chemists. This document provides a detailed guide to the reductive amination of 6-bromo-2-fluoro-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde, to yield corresponding N-substituted benzylamines. This particular substrate presents unique considerations due to the presence of ortho-fluorine and bromine substituents, which can influence reactivity through both electronic and steric effects.[1]

The protocol detailed herein focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which offers significant advantages in modern organic synthesis. Unlike harsher reducing agents, NaBH(OAc)₃ selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot reaction.[2][3] This chemoselectivity is crucial for achieving high yields and minimizing side products, such as the corresponding benzyl alcohol.[2] Furthermore, this reagent obviates the need for specialized equipment like Dean-Stark traps to remove water, as the reaction proceeds efficiently even in its presence.[2]

These application notes are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also a deeper understanding of the reaction mechanism and the rationale behind the experimental design.

Reaction Mechanism and Workflow

The reductive amination of an aldehyde with a primary amine proceeds through a two-step sequence within a single reaction vessel. The initial step involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The imine is then protonated to form a reactive iminium ion, which is subsequently reduced by sodium triacetoxyborohydride to yield the final secondary amine product.[4]

Visualizing the Reaction Pathway

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 6-Bromo-2-fluoro-3- methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product N-Substituted Benzylamine Iminium->Product + NaBH(OAc)3 Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Mechanism of one-pot reductive amination.

Experimental Workflow Overview

The general workflow for the reductive amination of this compound is a straightforward, one-pot procedure. The aldehyde, amine, and solvent are combined, followed by the addition of the reducing agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Experimental_Workflow Start Start Combine_Reagents Combine Aldehyde, Amine, and Solvent Start->Combine_Reagents Add_Reducing_Agent Add NaBH(OAc)3 Combine_Reagents->Add_Reducing_Agent Reaction_Monitoring Monitor Reaction (TLC/GC/LC-MS) Add_Reducing_Agent->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for reductive amination.

Detailed Experimental Protocol

This protocol provides a general method for the reductive amination of this compound with a primary amine. The stoichiometry and reaction times may require optimization for different primary amines.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Molarity/Purity
This compound1114809-22-1217.04>97%
Primary Amine (e.g., Benzylamine)100-46-9107.15>99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94>95%
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous
Dichloromethane (DCM)75-09-284.93ACS Grade
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous
Anhydrous Sodium Sulfate7757-82-6142.04Granular
Silica Gel7631-86-960.08230-400 mesh

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Add the primary amine (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization and Data Interpretation

The successful synthesis of the desired benzylamine can be confirmed through various analytical techniques.

TechniqueExpected Observations
Thin Layer Chromatography (TLC) The product should have a different Rf value compared to the starting aldehyde and amine. The disappearance of the aldehyde spot indicates reaction completion.
¹H NMR Spectroscopy Appearance of a new singlet or multiplet in the range of 3.5-4.5 ppm corresponding to the benzylic protons (Ar-CH₂-N). The aldehyde proton peak (around 10 ppm) from the starting material should be absent.
¹³C NMR Spectroscopy A new peak in the range of 45-60 ppm corresponding to the benzylic carbon. The carbonyl carbon peak (around 190 ppm) from the starting aldehyde should be absent.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target benzylamine.

Troubleshooting and Scientific Considerations

  • Slow or Incomplete Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Additionally, ensuring the use of anhydrous solvent is crucial, as excess water can hydrolyze the imine intermediate. The steric hindrance of a bulky primary amine may also slow down the reaction rate.[5]

  • Side Product Formation: The primary side product is the corresponding benzyl alcohol from the reduction of the starting aldehyde. This is more likely to occur if the imine formation is slow. Using a slight excess of the amine can help drive the equilibrium towards imine formation.

  • Dialkylation: When using primary amines, there is a possibility of over-alkylation to form a tertiary amine.[6] Using a 1:1 stoichiometry of aldehyde to amine can minimize this, though a stepwise procedure of isolating the imine before reduction can also be employed for challenging substrates.[7]

  • Dehalogenation: While NaBH(OAc)₃ is generally chemoselective, the potential for dehalogenation of the aromatic ring, particularly the bromine atom, should be considered, especially under prolonged reaction times or elevated temperatures. Monitoring the reaction for byproducts with a lower mass is advisable.

Safety Precautions

  • This compound: This compound is harmful if swallowed.[8] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It should be handled in a well-ventilated fume hood under an inert atmosphere.[8]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. All manipulations should be performed in a fume hood.

  • General Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

References

Application Notes and Protocols for the Oxidation of 6-Bromo-2-fluoro-3-methylbenzaldehyde to a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carboxylic Acids in Drug Discovery

The transformation of an aldehyde to a carboxylic acid is a cornerstone of modern organic synthesis, particularly within the intricate landscape of pharmaceutical and agrochemical development. The carboxylic acid moiety is a ubiquitous pharmacophore, crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 6-Bromo-2-fluoro-3-methylbenzoic acid, the target of this protocol, is a valuable building block, incorporating a unique substitution pattern of halogens and a methyl group that can significantly influence molecular conformation and binding affinity. This document provides a comprehensive guide to the selective oxidation of 6-bromo-2-fluoro-3-methylbenzaldehyde, with a primary focus on the robust and highly selective Pinnick oxidation.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidant is paramount and is dictated by the substrate's inherent reactivity and the presence of other functional groups. For a molecule like this compound, which bears halogen substituents, a mild and selective method is essential to prevent unwanted side reactions.

MethodOxidizing AgentTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mildly acidic (pH ~4-5), room temperature or 0 °CExcellent functional group tolerance (halides, ethers, etc.), high yields, suitable for sensitive substrates.[1][2]Requires a scavenger for the hypochlorite byproduct, can be sensitive to pH.[3]
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄Strongly acidic, acetone solventFast, high-yielding, inexpensive reagents.Highly toxic chromium waste, harsh acidic conditions can be incompatible with sensitive functional groups.
Permanganate Oxidation Potassium Permanganate (KMnO₄)Basic or acidic, aqueous solutionPowerful oxidant, cost-effective.Can lead to over-oxidation and cleavage of other functional groups, formation of manganese dioxide waste.[4]

Given the sensitive nature of the bromo and fluoro substituents on the aromatic ring, the Pinnick oxidation emerges as the superior method, offering the requisite selectivity and mild conditions to ensure a clean and efficient conversion.[2]

The Pinnick Oxidation: A Deep Dive into Mechanism and Selectivity

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[1] The true active oxidant is chlorous acid (HClO₂), which is generated in situ.[2]

The mechanism proceeds as follows:

  • Formation of Chlorous Acid: A phosphate buffer is typically employed to maintain the optimal pH for the formation of chlorous acid from sodium chlorite.[3]

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl group of the aldehyde.[2]

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde hydrogen to an oxygen on the chlorine, which is subsequently released as hypochlorous acid (HOCl).[2]

  • Byproduct Quenching: The hypochlorous acid byproduct is reactive and can engage in undesired side reactions. To mitigate this, a scavenger, such as 2-methyl-2-butene, is added to the reaction mixture.[3]

Reaction Mechanism of the Pinnick Oxidation

pinnick_mechanism aldehyde This compound intermediate Chlorite Adduct aldehyde->intermediate + HClO2 hclo2 Chlorous Acid (HClO2) hclo2->intermediate acid 6-Bromo-2-fluoro-3-methylbenzoic Acid intermediate->acid Pericyclic Fragmentation hocl Hypochlorous Acid (HOCl) intermediate->hocl quenched Quenched Byproduct hocl->quenched + Scavenger scavenger 2-Methyl-2-butene (Scavenger) scavenger->quenched

Caption: Mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol: Pinnick Oxidation of this compound

This protocol is designed to provide a reproducible and high-yielding synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid.

Materials:

  • This compound (MW: 217.04 g/mol )[1]

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of t-BuOH and water.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (2.0 eq).

  • Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (2.0 eq, 80%) in water. Add the sodium chlorite solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained.

  • Work-up:

    • Remove the t-butanol under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-bromo-2-fluoro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Experimental Workflow

experimental_workflow start Dissolve Aldehyde in t-BuOH/H2O reagents Add 2-Methyl-2-butene & NaH2PO4 start->reagents oxidation Add NaClO2 solution at 0°C reagents->oxidation stir Stir at Room Temperature (4-6h) oxidation->stir quench Quench with Na2SO3 stir->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (Recrystallization/Chromatography) workup->purify product Pure 6-Bromo-2-fluoro-3-methylbenzoic Acid purify->product

Caption: General workflow for the Pinnick oxidation.

Characterization Data

Starting Material: this compound

PropertyValue
CAS Number 1114809-22-1
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance Yellow to brown solid[1]
Boiling Point 250.4 ± 35.0 °C (Predicted)

Product: 6-Bromo-2-fluoro-3-methylbenzoic Acid

PropertyValue
CAS Number 743466-98-0
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Solid
Boiling Point 301.6 ± 42.0 °C (at 760 mmHg)

Note: Detailed spectroscopic data (NMR, IR) for 6-bromo-2-fluoro-3-methylbenzoic acid should be acquired and compared with expected values for full characterization.

Safety and Handling Precautions

Sodium Chlorite (NaClO₂):

  • Oxidizing Agent: Sodium chlorite is a strong oxidizing agent. Avoid contact with combustible materials.[3]

  • Corrosive: It is corrosive and can cause skin and eye burns.[3]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[3]

  • Storage: Store in a cool, dry place away from acids and organic materials.

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Pinnick oxidation provides a highly effective and selective method for the synthesis of 6-bromo-2-fluoro-3-methylbenzoic acid from its corresponding aldehyde. The mild reaction conditions and high functional group tolerance make it the preferred choice over harsher methods like the Jones or permanganate oxidations. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-fluoro-3-methylbenzaldehyde. This valuable building block is integral to various research and development pipelines, particularly in the pharmaceutical and agrochemical sectors.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful and optimized synthesis of this key intermediate.

I. Synthetic Overview: Common Routes

The synthesis of this compound typically starts from a substituted toluene derivative. Two prevalent methods for introducing the aldehyde (formyl) group are Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction. Understanding the nuances of each is critical for troubleshooting and optimization.

Method A: Directed ortho-Metalation (DoM)

DoM is a powerful technique for the regioselective functionalization of aromatic rings.[2][3] It leverages a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[4] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF).[5][6]

For the synthesis of this compound, a plausible precursor would be 4-bromo-2-fluoro-1-methylbenzene. The fluorine atom can act as a moderate directing group.[4]

Diagram: Directed ortho-Metalation Workflow

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with 4-bromo-2-fluoro-1-methylbenzene Dry Ensure anhydrous conditions and inert atmosphere Start->Dry Lithiation Lithiation with n-BuLi or s-BuLi at low temperature (e.g., -78 °C) Dry->Lithiation Anhydrous THF Formylation Quench with anhydrous DMF Lithiation->Formylation Quench Aqueous quench (e.g., sat. NH4Cl) Formylation->Quench Extract Extraction with organic solvent Quench->Extract Purify Column chromatography Extract->Purify Product 6-Bromo-2-fluoro- 3-methylbenzaldehyde Purify->Product

Caption: General workflow for the synthesis via Directed ortho-Metalation.

Method B: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another common method for the formylation of electron-rich aromatic compounds.[7][8][9] It involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[10] This electrophilic reagent then attacks the aromatic ring.

The starting material for this route would likely be 4-bromo-2-fluoro-1-methylbenzene, which is sufficiently electron-rich to undergo this transformation.

Diagram: Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_aromatic_sub Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Electrophilic Attack Vilsmeier->Attack Arene 4-bromo-2-fluoro- 1-methylbenzene Arene->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 6-Bromo-2-fluoro- 3-methylbenzaldehyde Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack formylation.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Incomplete Lithiation (DoM): Presence of moisture or protic impurities.[11] Inactive organolithium reagent. Insufficient reaction time or temperature.1a. Rigorously dry all glassware and solvents.[11] Use freshly distilled THF. 1b. Titrate the organolithium reagent before use. 1c. Increase reaction time at low temperature or allow to slowly warm.
2. Inactive Vilsmeier Reagent: Impure DMF or POCl₃. Reaction temperature too low for reagent formation.2a. Use freshly distilled, high-purity DMF and POCl₃. 2b. Ensure the initial reaction to form the Vilsmeier reagent is conducted at the appropriate temperature (often 0 °C to room temperature).
3. Poor Electrophilic Quench (DoM): Wet DMF.[11] Addition of DMF at too high a temperature.3a. Use anhydrous DMF, preferably from a freshly opened bottle or properly dried. 3b. Add DMF at a very low temperature (e.g., -78 °C) to prevent side reactions.
Formation of Multiple Isomers 1. Incorrect Regioselectivity (DoM): Steric hindrance or competing directing groups.[12]1a. The fluorine atom is a moderate ortho-directing group. Ensure the reaction conditions favor lithiation at the sterically less hindered position adjacent to the fluorine. 1b. Consider using a different base or additive (e.g., TMEDA) to enhance regioselectivity.
2. Non-selective Formylation (Vilsmeier-Haack): The substrate may have multiple activated positions.2a. The Vilsmeier-Haack reaction is sensitive to both electronic and steric effects.[7][10] The desired product is generally favored, but careful purification is necessary.
Reaction Stalls or is Sluggish 1. Low Reactivity of Starting Material: The aromatic ring may not be sufficiently activated.1a. (DoM): Consider a stronger organolithium base (e.g., s-BuLi or t-BuLi) if using n-BuLi.[5] 1b. (Vilsmeier-Haack): Increase the reaction temperature or use a more reactive formylating system if possible.[10]
Formation of Dark, Tarry Byproducts 1. Decomposition of Intermediates: Reaction temperature too high. Presence of oxygen.1a. Maintain strict temperature control, especially during the addition of reagents. 1b. Ensure the reaction is conducted under a robust inert atmosphere (e.g., Argon or Nitrogen).
2. Decomposition of DMF (DoM): The aryllithium intermediate can react with DMF in unintended ways at higher temperatures.2a. Keep the reaction temperature at -78 °C during and immediately after the addition of DMF.

III. Frequently Asked Questions (FAQs)

Q1: For the Directed ortho-Metalation (DoM) route, which organolithium reagent is best: n-BuLi, s-BuLi, or t-BuLi?

A1: The choice of organolithium reagent depends on the acidity of the proton to be removed and steric factors. n-BuLi is the most common and generally sufficient.[5] However, if you experience low yields due to incomplete deprotonation, the more basic and sterically hindered s-BuLi or t-BuLi can be more effective. Always titrate your organolithium reagent before use, as their concentration can degrade over time.

Q2: My lithiation reaction with DMF quench is failing, even with dry solvents. What else could be the problem?

A2: A common point of failure is the quality of the DMF.[11] Even anhydrous DMF can contain small amounts of dimethylamine from decomposition, which will quench the aryllithium. It is recommended to use freshly distilled DMF or purchase from a reliable supplier in a sealed bottle. Additionally, ensure your inert atmosphere is truly inert; even small oxygen leaks can be detrimental.

Q3: In the Vilsmeier-Haack reaction, what is the optimal ratio of DMF to POCl₃?

A3: A common stoichiometry is to use DMF as the solvent or in large excess, with 1.1 to 1.5 equivalents of POCl₃ relative to the aromatic substrate. The exact ratio can be optimized for your specific substrate and scale. Using POCl₃ as both the reagent and solvent is also a possibility.[7]

Q4: How can I effectively purify the final product, this compound?

A4: The product is a solid at room temperature.[1] The primary method for purification is silica gel column chromatography. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity can be adjusted based on TLC analysis. Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: What are the key safety precautions when working with organolithium reagents like n-BuLi and reagents like POCl₃?

A5:

  • n-Butyllithium is highly pyrophoric and will ignite spontaneously on contact with air.[13][14][15] It also reacts violently with water.[16][17] Always handle it under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques. Wear flame-retardant lab coats, safety glasses, and appropriate gloves.[14]

  • Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic fumes. Handle it in a well-ventilated fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

Always have appropriate quenching agents and spill kits readily available. For n-BuLi spills, dry sand or soda ash can be used.[13]

IV. References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Directed ortho-Substitution of Benzaldehyde Derivatives. Available from: --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • Fluoromart. This compound. Available from: --INVALID-LINK--

  • University of Rochester. Directed (ortho) Metallation. Available from: --INVALID-LINK--

  • ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. Available from: --INVALID-LINK--

  • Smolecule. 2-Bromo-6-fluoro-3-methylbenzaldehyde. Available from: --INVALID-LINK--

  • Unblog.fr. 07- DIRECTED ORTHO METALATION. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: --INVALID-LINK--

  • Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: --INVALID-LINK--

  • ChemicalBook. n-Butyllithium - Safety Data Sheet. Available from: --INVALID-LINK--

  • Apollo Scientific. n-Butyllithium 2.5M solution in hexanes. Available from: --INVALID-LINK--

  • Organic Chemistry Reactions. Formylation - Common Conditions. Available from: --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. Available from: --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. Available from: --INVALID-LINK--

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: --INVALID-LINK--

  • CPHi Online. This compound,CAS No.1114809-22-1. Available from: --INVALID-LINK--

  • PubChem. 2-Bromo-6-fluoro-3-methylbenzaldehyde. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-Bromo-6-fluoro-3-methylbenzaldehyde. Available from: --INVALID-LINK--

  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available from: --INVALID-LINK--

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available from: --INVALID-LINK--

  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. Available from: --INVALID-LINK--

  • PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Available from: --INVALID-LINK--

  • Science of Synthesis. Formylation of Arylmetal Reagents. Available from: --INVALID-LINK--

  • PubChemLite. 2-bromo-6-fluoro-3-methylbenzaldehyde (C8H6BrFO). Available from: --INVALID-LINK--

  • ChemicalBook. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-Bromo-6-fluoro-3-methylbenzaldehyde. Available from: --INVALID-LINK--

  • R&D Mate. This compound. Available from: --INVALID-LINK--

  • ResearchGate. Optimization of the reaction conditions. Available from: --INVALID-LINK--

  • DeepDyve. ChemInform Abstract: Investigation of the Reaction of 2‐Bromo‐1,4‐dimethoxynaphthalene (I) and 9‐Bromophenanthrene (IV) with Nitriles Under Aryne‐Forming Conditions.. Available from: --INVALID-LINK--

  • ResearchGate. Optimization of reaction conditions.. Available from: --INVALID-LINK--

References

Purification of crude "6-Bromo-2-fluoro-3-methylbenzaldehyde" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of crude "6-Bromo-2-fluoro-3-methylbenzaldehyde" using column chromatography. It is designed to move beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions (FAQs), and the scientific rationale behind key experimental decisions.

Compound Overview and Purification Rationale

This compound is a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its purification is a critical step to ensure the integrity and success of subsequent synthetic transformations. Column chromatography is the most common and effective method for removing unreacted starting materials, byproducts, and other impurities.

Success in chromatographic purification hinges on understanding the physicochemical properties of the target molecule and how it interacts with the stationary and mobile phases.

PropertyValueSource
CAS Number 1114809-22-1[1][2][3]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance Yellow to brown solid[1]
Predicted Boiling Point 250.4 ± 35.0 °C[1]
Predicted Density 1.575 ± 0.06 g/cm³[1]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[1]
Polarity Profile Moderately polar due to the aldehyde and fluoro groups, offset by the aromatic ring, methyl, and bromo groups.Inferred from structure

Core Experimental Workflow

The purification process follows a logical sequence, from analytical method development on a small scale (TLC) to preparative separation on a larger scale (column chromatography).

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Separation & Analysis cluster_3 Phase 4: Product Isolation TLC TLC Analysis (Solvent System Optimization) Stability Silica Stability Test (2D TLC) TLC->Stability Packing Column Packing (Wet or Dry Slurry) Stability->Packing Loading Sample Loading (Dry or Wet) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Purity Final Purity Check (NMR, HPLC, etc.) Evaporation->Purity

Caption: General workflow for column chromatography purification.

Detailed Protocol: Column Chromatography Purification
  • Thin-Layer Chromatography (TLC) for Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a non-polar solvent and gradually add a more polar one. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is clear separation from impurities.[4]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

    • Wet Packing (Recommended): Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.[5]

  • Sample Loading:

    • Dry Loading (Recommended for best resolution): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer.

    • Apply gentle pressure (using a pump or inert gas) to start the flow.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification process.

Q1: My separation is poor. The product and impurities are eluting together.

Possible Causes & Solutions:

  • Suboptimal Eluent System: The polarity of your mobile phase is not correct.

    • Solution: Re-optimize the solvent system using TLC. If the spots are too close, try a solvent system with a different selectivity. For example, if you are using Hexane/Ethyl Acetate, try Hexane/Dichloromethane or Toluene/Acetone. The goal is to maximize the ΔRf between your product and the impurities.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Use a larger column with more silica gel or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Poor Column Packing: The silica bed has channels or cracks, leading to an uneven solvent front.

    • Solution: Ensure the column is packed carefully and uniformly. Wet packing is generally more reliable than dry packing.[5]

G Start Poor Separation Observed CheckTLC Is ΔRf on TLC > 0.1? Start->CheckTLC CheckLoad Sample:Silica Ratio > 1:30? CheckTLC->CheckLoad Yes Result1 Re-optimize Eluent System (Try different solvents) CheckTLC->Result1 No CheckPacking Was column packed evenly? CheckLoad->CheckPacking No Result2 Reduce Sample Load or Use Larger Column CheckLoad->Result2 Yes Result3 Re-pack Column Carefully (Use Wet Slurry Method) CheckPacking->Result3 No Success Achieve Good Separation CheckPacking->Success Yes

Caption: Decision tree for troubleshooting poor separation.

Q2: My compound won't elute from the column, or it is streaking badly.

Possible Causes & Solutions:

  • Compound is Decomposing on Silica: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[4]

    • Solution: Perform a stability test. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or there is significant streaking, decomposition is likely.[6] To mitigate this, you can:

      • Deactivate the silica: Add 0.5-1% triethylamine (NEt₃) to your eluent system to neutralize the acidic sites.[4]

      • Switch Stationary Phase: Use a more neutral stationary phase like alumina.[4]

  • Eluent is Not Polar Enough: The mobile phase does not have sufficient strength to move the compound down the column.

    • Solution: Gradually increase the percentage of the polar solvent in your eluent system (gradient elution). If you started with 10% Ethyl Acetate in Hexane, move to 15%, 20%, and so on.

Q3: How do I visualize the spots on my TLC plate if they are not visible under UV light?

While aromatic compounds are often UV-active, sometimes the concentration is too low or the quenching is inefficient.[7] In such cases, chemical staining is required.

StainPreparationUse Case & Result
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[8]General stain for oxidizable groups (like aldehydes). Appears as yellow/brown spots on a purple background.[8][9]
2,4-Dinitrophenylhydrazine (2,4-DNP) 12 g of 2,4-DNP, 60 mL conc. H₂SO₄, 80 mL water in 200 mL of 95% ethanol.[10]Specific for aldehydes and ketones. Forms yellow to orange spots.[9][10][11]
p-Anisaldehyde 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 2 mL acetic acid in 185 mL ethanol.[8]General use stain that gives a range of colors depending on the compound.[8][11]

Note: Staining methods are destructive; the compounds on the TLC plate cannot be recovered.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A: Impurities typically consist of unreacted starting materials from the synthesis (e.g., the corresponding benzyl alcohol or toluene derivative) or byproducts from side reactions such as over-oxidation to the carboxylic acid or C-H activation at other positions.

Q2: Can I use reversed-phase chromatography for this purification? A: While possible, normal-phase chromatography (silica gel with non-polar organic solvents) is generally preferred for purifying moderately polar, organic-soluble small molecules like this one.[12] It often provides better selectivity for isomers and related impurities. Reversed-phase HPLC is more commonly used for analytical purity checks.[13]

Q3: My product is a solid. Why is it coming off the column as an oil? A: This is common and usually due to the presence of residual solvents. Once the combined pure fractions are concentrated under high vacuum for a sufficient period, the product should solidify. If it remains an oil, it may indicate the presence of a persistent, high-boiling solvent impurity or that the product itself has a low melting point.

Q4: Is it better to run the column with isocratic (constant eluent composition) or gradient elution? A: This depends on your TLC results.

  • Isocratic Elution: If all impurities are well-separated from your product with a single solvent system on TLC, isocratic elution is simpler and sufficient.

  • Gradient Elution: If there are impurities that are much less polar (elute quickly) and others that are much more polar (stick to the baseline) than your product, a gradient is more efficient. Start with a low polarity to wash off the non-polar impurities, then gradually increase the polarity to elute your product, and finally, increase it further to remove the highly polar impurities.

Q5: How can I confirm the purity and identity of my final product? A: After purification, purity should be assessed by TLC (showing a single spot in a suitable solvent system) and more quantitative methods like HPLC or GC. The identity and structural integrity should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry.

References

Troubleshooting low conversion in Suzuki coupling with "6-Bromo-2-fluoro-3-methylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzaldehyde , a challenging substrate due to its unique electronic and steric properties.

Troubleshooting Guide: Overcoming Low Conversion

This section addresses specific experimental failures in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Q1: My Suzuki coupling with this compound is giving very low or no conversion. What are the most likely causes?

Low conversion with this substrate typically stems from a combination of three factors: severe steric hindrance, catalyst inhibition or deactivation, and competing side reactions.

  • Steric Hindrance: The bromine atom is positioned between a methyl group and an aldehyde group, creating a sterically congested environment. This significantly slows down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][2][3]

  • Catalyst System Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates. The choice of ligand is critical to facilitate the catalytic cycle.

  • Substrate-Related Side Reactions: The aldehyde functional group can be sensitive to the basic reaction conditions, potentially leading to degradation or undesired side reactions. Furthermore, side reactions like hydrodebromination (dehalogenation) and protodeboronation of the boronic acid partner can consume starting materials, reducing the overall yield.[4][5]

Effective troubleshooting requires systematically addressing these three areas, starting with the catalyst system.

Q2: I suspect steric hindrance is the main issue. How can I overcome this with ligand selection?

Your suspicion is well-founded. Overcoming the steric barrier is paramount. The solution lies in using specialized ligands that are both bulky and electron-rich. These properties promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Bulky, electron-donating monophosphine ligands, often referred to as Buchwald ligands, are the industry standard for these types of transformations.[1] They form highly active, monoligated Pd(0) species that are less sterically encumbered and more reactive.

Recommended Ligand Classes:

  • Biarylphosphines (Buchwald Ligands): These ligands possess bulky biaryl backbones and electron-rich dialkyl- or diarylphosphine moieties. They are designed to stabilize the palladium center and accelerate the catalytic cycle for hindered substrates.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can be effective for challenging couplings.

A systematic screening of ligands is often the most effective approach.

Q3: What is the optimal catalyst system (precatalyst and ligand) for this substrate?

For a sterically demanding substrate like this compound, using modern palladium precatalysts is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer better stability, more reliable activation, and a defined ligand-to-palladium ratio.

Below is a table of recommended starting points for catalyst screening.

Catalyst System ComponentRecommended OptionsRationale
Palladium Precatalyst XPhos-Pd-G3, SPhos-Pd-G2, cataCXium A-Pd-G3These are air- and moisture-stable Pd(II) precatalysts that reliably generate the active LPd(0) species under reaction conditions, ensuring efficient initiation of the catalytic cycle.[6][7]
Ligand XPhos , SPhos , RuPhos , cataCXium® A These bulky, electron-rich biarylphosphine ligands are proven to accelerate oxidative addition for ortho-substituted and sterically hindered aryl halides.[1][8] AntPhos has also shown excellent reactivity for hindered systems.[9]
Base K₃PO₄ (anhydrous, powdered), K₂CO₃ , Cs₂CO₃ These are moderately strong bases that are effective in promoting transmetalation without causing significant degradation of the aldehyde functionality.[4] Strong bases like NaOH or NaOtBu should be avoided.
Solvent Dioxane , Toluene , CPME (with 5-10% water)Aprotic polar solvents are generally effective. The addition of a small amount of water can sometimes be beneficial, but purely anhydrous conditions may be necessary if protodeboronation is an issue.[10]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for oxidative addition with hindered substrates.
Q4: I'm observing significant hydrodebromination (dehalogenation) of my starting material. What causes this and how can I prevent it?

Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a hydride source before it can undergo transmetalation.[5]

Potential Causes and Solutions:

  • Impurities in Reagents or Solvents: Amines or alcohols can act as hydride sources. Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents.

  • Base-Mediated Decomposition: Some bases can generate hydride species at elevated temperatures.

  • Slow Transmetalation: If the transmetalation step is slow compared to the side reaction, dehalogenation becomes more prominent.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6] Oxygen can promote side reactions that interfere with the main cycle.

  • Use a More Stable Boron Reagent: Switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes accelerate transmetalation relative to dehalogenation.[5]

  • Re-evaluate the Base: Using a different base, such as CsF or K₂CO₃, might alter the reaction pathways and suppress the hydride formation.

Q5: My boronic acid seems to be decomposing, and I see the corresponding arene byproduct. How can I stop this protodeboronation?

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[4] This side reaction is often promoted by excess water and strong bases, especially at high temperatures.

Strategies to Minimize Protodeboronation:

  • Use Boronate Esters: Neopentyl glycol or pinacol boronate esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[5] They are the preferred coupling partner when protodeboronation is a concern.

  • Use Milder Bases: Fluoride sources like CsF or KF are known to be effective bases for Suzuki couplings while being less harsh, potentially reducing the rate of protodeboronation.[11][12]

  • Control Water Content: While a small amount of water can be beneficial, excess water can accelerate hydrolysis. If using a boronic acid, minimizing water content by using anhydrous solvents and bases is crucial.

Recommended Starting Protocol

This general procedure is a robust starting point and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • XPhos ligand (additional 2 mol%, if needed)

  • Anhydrous, powdered K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed Dioxane

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Charging the Flask: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, XPhos-Pd-G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and purge with inert gas for 5 minutes. Then, evacuate and backfill with the inert gas three times.[7]

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material. Reactions with hindered substrates may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues with this specific Suzuki coupling.

G start Low Conversion Observed q_sterics Is Steric Hindrance the Cause? start->q_sterics q_side_reactions Are Side Reactions Dominant? start->q_side_reactions q_catalyst Is the Catalyst Inactive? start->q_catalyst sol_sterics Solution: - Use Bulky Ligands (XPhos, SPhos) - Use Modern Precatalysts (G3) - Increase Temperature (90-110 °C) q_sterics->sol_sterics YES success Improved Conversion sol_sterics->success dehalogenation Dehalogenation Observed q_side_reactions->dehalogenation YES protodeboronation Protodeboronation Observed q_side_reactions->protodeboronation YES sol_dehalogenation Solution: - Rigorously Degas Solvents - Ensure High Purity Reagents - Screen Alternative Bases dehalogenation->sol_dehalogenation sol_protodeboronation Solution: - Switch to Boronate Ester (Pinacol) - Use Milder Base (CsF, K₂CO₃) - Ensure Anhydrous Conditions protodeboronation->sol_protodeboronation sol_dehalogenation->success sol_protodeboronation->success sol_catalyst Solution: - Use Air-Stable Precatalyst - Ensure Inert Atmosphere (N₂/Ar) - Check Reagent Purity q_catalyst->sol_catalyst YES sol_catalyst->success

Caption: Troubleshooting workflow for the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: How does the 2-fluoro substituent affect the reaction? The fluorine atom is strongly electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. However, its ortho position also contributes to the steric hindrance around the reaction center. The fluorine atom is generally well-tolerated in Suzuki couplings, and specific C-F bond activation is unlikely under these palladium-catalyzed conditions, which favor C-Br activation.[13]

Q: What are the most critical parameters for setting up this reaction successfully? There are three:

  • Atmosphere: A strictly inert (oxygen-free) atmosphere is crucial. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote side reactions like boronic acid homocoupling.[6]

  • Reagent Purity: Use high-purity, dry solvents and reagents. Water content should be carefully controlled.

  • Catalyst System: The choice of a modern, highly active catalyst system (precatalyst + bulky ligand) is non-negotiable for this substrate.

Q: Can nickel catalysts be used for this transformation? Nickel catalysis is a powerful tool, especially for challenging cross-couplings. Nickel catalysts can be effective for coupling aryl halides and sometimes offer different reactivity profiles than palladium.[14][15] For substrates bearing aldehyde groups, nickel(0) has been shown to coordinate to the carbonyl, which can either enhance reactivity or inhibit it, depending on the substrate's geometry.[14] While palladium is the more conventional choice, a nickel-based system could be a viable alternative if palladium systems fail, but would require its own specific optimization.

References

Technical Support Center: Analysis of 6-Bromo-2-fluoro-3-methylbenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in "6-Bromo-2-fluoro-3-methylbenzaldehyde" using High-Performance Liquid Chromatography (HPLC). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its analysis.

Understanding the Analyte and Potential Impurities

This compound is an aromatic aldehyde with the molecular formula C8H6BrFO.[1] Its structure, featuring a halogenated and substituted benzene ring, presents unique challenges and considerations for HPLC analysis. Impurities can arise from the synthetic route, which typically involves the bromination and formylation of a substituted toluene derivative, as well as from degradation.

A thorough understanding of potential impurities is the first step in developing a robust analytical method.

Table 1: Common Potential Impurities in this compound

Impurity Type Potential Compounds Origin Anticipated Elution Profile (Relative to Main Peak)
Isomeric Impurities 2-Bromo-6-fluoro-3-methylbenzaldehyde, other positional isomersIncomplete regioselectivity during synthesisMay co-elute or elute very closely.
Starting Materials 2-Fluoro-3-methylbenzaldehyde, 2-Fluoro-3-methyltolueneIncomplete reactionExpected to be more polar and elute earlier.
Over-brominated Species Dibromo-2-fluoro-3-methylbenzaldehyde isomersExcess brominating agent or harsh reaction conditionsExpected to be less polar and elute later.
Oxidation Product 6-Bromo-2-fluoro-3-methylbenzoic acidOxidation of the aldehyde group during synthesis or storageExpected to be more polar and elute earlier, highly dependent on mobile phase pH.
Hydrolysis Product 6-Bromo-2-fluoro-3-methylbenzyl alcoholReduction of the aldehydeExpected to be more polar and elute earlier.

Recommended HPLC Method for Analysis

A well-developed HPLC method is crucial for the accurate separation and quantification of this compound and its impurities. Reverse-phase HPLC is the most suitable technique for this compound.[2]

Experimental Protocol: Starting HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A high-purity, end-capped column is recommended to minimize peak tailing).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A photodiode array detector is recommended for peak purity analysis).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides good hydrophobic retention for the aromatic ring.

  • Formic Acid: The addition of a weak acid to the mobile phase helps to protonate the aldehyde group and suppress the ionization of residual silanol groups on the stationary phase, leading to improved peak shape.[3]

  • Gradient Elution: Necessary to elute a range of impurities with varying polarities, from polar starting materials to less polar over-brominated species.

  • UV Detection at 254 nm: The aromatic ring of the compound and its likely impurities will have strong absorbance at this wavelength.

Troubleshooting Guide: A Systematic Approach

Encountering issues during HPLC analysis is common. This section provides a structured approach to troubleshooting, focusing on problems frequently observed with aromatic aldehydes.

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Shift start->retention_time resolution Poor Resolution start->resolution pressure Pressure Issues (High/Low/Fluctuating) start->pressure check_ph Check Mobile Phase pH (Is it acidic, e.g., pH 2-4?) peak_shape->check_ph Is peak tailing observed? check_mobile_phase Check Mobile Phase Preparation (Composition, degassing) retention_time->check_mobile_phase Is the shift sudden or gradual? optimize_gradient Optimize Gradient Profile (Shallower gradient, different organic solvent) resolution->optimize_gradient Are peaks co-eluting? check_blockage Check for Blockages (In-line filter, guard column, column frit) pressure->check_blockage Is pressure high? check_leak Check for Leaks (Fittings, pump seals) pressure->check_leak Is pressure low or fluctuating? lower_ph Lower mobile phase pH with 0.1% Formic or Acetic Acid. Consider a more inert column (e.g., with end-capping). check_ph->lower_ph No check_overload Check for Column Overload (Inject a 10-fold dilution) check_ph->check_overload Yes reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes, peak shape improves check_dead_volume Check for Extra-column Dead Volume (Tubing length, connections) check_overload->check_dead_volume No optimize_tubing Use shorter, narrower tubing. Check fittings. check_dead_volume->optimize_tubing Yes, long tubing found remake_mobile_phase Prepare fresh mobile phase. Ensure proper mixing and degassing. check_mobile_phase->remake_mobile_phase Inconsistent check_pump Check Pump Performance (Flow rate accuracy, leaks) check_mobile_phase->check_pump Consistent service_pump Service the pump (e.g., replace seals). check_pump->service_pump Inaccurate flow adjust_gradient Make the gradient shallower around the co-eluting peaks. Try methanol instead of acetonitrile. optimize_gradient->adjust_gradient Yes change_column Try a different column chemistry (e.g., Phenyl-Hexyl). optimize_gradient->change_column No, still poor backflush Backflush the column (if permissible). Replace guard column or in-line filter. check_blockage->backflush Yes tighten_fittings Tighten or replace fittings. Check pump seals. check_leak->tighten_fittings Yes

Caption: A systematic workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for the main this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for this compound is most likely due to secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[3] The aldehyde functional group can also contribute to these interactions.

  • Primary Solution: Adjust Mobile Phase pH: Lowering the pH of your mobile phase to between 2 and 4 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2] The recommended starting method with 0.1% formic acid is designed for this purpose.

  • Secondary Solution: Use a High-Purity, End-capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a newer, high-quality C18 column can significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can also cause peak tailing.[3] To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, reduce your sample concentration or injection volume.

Q2: I suspect there are isomeric impurities, but I cannot separate them from the main peak. What should I do?

A2: Separating positional isomers can be challenging due to their similar physicochemical properties.

  • Optimize Your Gradient: A shallower gradient around the elution time of the main peak can improve the resolution of closely eluting impurities. For example, if your main peak elutes at 15 minutes with a gradient of 40-80% B over 20 minutes, try a gradient of 50-65% B over the same time.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities in reverse-phase HPLC. If you are using acetonitrile, try substituting it with methanol (you may need to adjust the gradient). Methanol can offer different interactions that may resolve the isomers.

  • Try a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different selectivity. A phenyl-hexyl stationary phase can provide alternative pi-pi interactions with the aromatic rings of your analytes, which may be sufficient to separate the isomers.

Q3: My system pressure is suddenly very high after several injections. What should I do?

A3: A sudden increase in pressure usually indicates a blockage in the system.

  • Isolate the Source of the Blockage: Work backward from the column. First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the tubing or injector.

  • Address a Blocked Column: If the column is blocked, it is likely due to particulate matter from your sample or precipitation of the sample in the mobile phase.

    • First, try back-flushing the column (disconnect it from the detector and flush to waste), if the manufacturer's instructions permit this.

    • If back-flushing doesn't work, the frit at the inlet of the column may be blocked and may need to be replaced.

  • Prevent Future Blockages: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection. Using a guard column or an in-line filter before the analytical column is also highly recommended to protect it from contamination.[3]

Q4: The retention time of my main peak is shifting to earlier times with each injection. What could be the cause?

A4: A gradual shift in retention time, particularly to earlier times, can indicate a change in the stationary phase or mobile phase.

  • Column Degradation: If you are using a mobile phase with a pH outside the stable range for your silica-based column (typically pH 2-8), the stationary phase can degrade, leading to a loss of retention. Ensure your mobile phase pH is within the column's recommended range.

  • Mobile Phase Inconsistency: If you are mixing your mobile phase online, ensure the pump's proportioning valves are working correctly. Improperly mixed mobile phase can lead to shifts in retention time. Preparing the mobile phase manually ("pre-mixing") can help diagnose this issue.

  • Insufficient Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A 10-15 column volume wash is typically sufficient.

Concluding Remarks

The successful analysis of this compound by HPLC relies on a systematic approach that begins with an understanding of potential impurities and leads to a robust, well-troubleshot method. By implementing the recommended starting method and utilizing the structured troubleshooting guide, researchers can confidently identify and quantify impurities, ensuring the quality and integrity of this important chemical intermediate. Regular system maintenance and adherence to good chromatographic practices, such as sample filtration, are essential for reproducible and reliable results.

References

Removal of unreacted starting material from "6-Bromo-2-fluoro-3-methylbenzaldehyde" product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials from this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound typically involves the formylation of a precursor like 1-bromo-3-fluoro-2-methylbenzene. Common formylation methods, such as the use of organolithium reagents (e.g., n-butyllithium) followed by quenching with an electrophile like N,N-dimethylformamide (DMF), can leave unreacted starting materials.[1][2] Therefore, the primary contaminant is often the parent bromo-fluorotoluene.

Q2: My initial purity analysis by Thin Layer Chromatography (TLC) shows multiple spots. How do I identify which spot corresponds to my product and the starting material?

A2: Benzaldehyde derivatives are generally more polar than their corresponding toluene precursors due to the presence of the carbonyl group.[3] On a silica gel TLC plate, the product, this compound, will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the less polar starting material, 1-bromo-3-fluoro-2-methylbenzene.[3][4] It is advisable to run reference spots of both the starting material and the crude product mixture on the same TLC plate for a definitive comparison.

Q3: Is column chromatography the best method to purify this compound?

A3: Column chromatography is a highly effective method for purifying benzaldehyde derivatives, especially for removing impurities with different polarities.[5][6] However, for large-scale purifications, it can be time-consuming and require significant amounts of solvent. Other methods like recrystallization or a sodium bisulfite wash can be more efficient, depending on the nature and quantity of the impurities.[5][7]

Q4: Can I use a chemical method to selectively remove the aldehyde product from the unreacted starting material?

A4: Yes, a sodium bisulfite wash is a classic and highly effective chemical method for separating aldehydes from other organic compounds.[8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving the non-polar starting material in the organic layer.[9][10] The pure aldehyde can then be regenerated from the aqueous layer by treatment with a base.[8][11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the product and starting material.

  • Broad peaks and significant fraction overlap.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the two closely related compounds.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate.[5] A common eluent system for similar compounds is petroleum ether:ethyl acetate in a 5:1 ratio.[5]

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will result in an uneven flow of the mobile phase.

    • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle completely before loading the sample.[5]

Issue 2: Low Yield After Recrystallization

Symptoms:

  • A small amount of crystalline product is recovered after the cooling and filtration steps.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[12]

    • Solution: For aromatic aldehydes, ethanol or a mixture of ethanol and water can be effective.[5] Experiment with different solvents and solvent mixtures on a small scale to find the optimal system.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent efficient crystallization upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5]

Issue 3: Inefficient Removal of Aldehyde with Sodium Bisulfite Wash

Symptoms:

  • Significant amount of the aldehyde product remains in the organic layer after extraction with aqueous sodium bisulfite.

Potential Causes & Solutions:

  • Poorly Prepared Bisulfite Solution: The effectiveness of the extraction depends on using a fresh, saturated solution of sodium bisulfite.

    • Solution: Always prepare a fresh saturated aqueous solution of sodium bisulfite immediately before use.[11]

  • Insufficient Mixing: Inadequate shaking of the separatory funnel will result in incomplete reaction and extraction.

    • Solution: Shake the separatory funnel vigorously for at least 30-60 seconds to ensure intimate contact between the organic and aqueous phases.[9][10]

  • Steric Hindrance: While less common for benzaldehydes, highly substituted aldehydes may react more slowly with bisulfite.

    • Solution: Increase the reaction time by shaking for a longer period or allowing the mixture to stir for a short time before separation.

Experimental Protocols & Data

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. A good system will show clear separation between the product and starting material spots, with an Rf value for the product between 0.2 and 0.4.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent and pack it into a glass column, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with the determined solvent system, collecting fractions and monitoring their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

ParameterColumn Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Petroleum Ether:Ethyl Acetate (e.g., 5:1 v/v)[5]
Typical Yield 70-90%[5]
Achievable Purity >99% (by GC-MS)
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
  • Dissolution: Dissolve the crude mixture in a water-miscible solvent such as methanol.[9][11]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds.[9][10]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[9][11]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the unreacted starting material will remain in the organic layer.[8]

  • Aldehyde Regeneration: Isolate the aqueous layer, add an equal volume of a suitable organic solvent (e.g., ethyl acetate), and slowly add a 50% sodium hydroxide (NaOH) solution until the pH is strongly basic (pH 12).[9][11]

  • Final Extraction: Shake the funnel to extract the regenerated pure aldehyde into the organic layer. Separate the layers, dry the organic phase with an anhydrous drying agent (e.g., MgSO₄), and concentrate to obtain the purified product.[9]

Visualizations

Workflow for Purification via Sodium Bisulfite Adduct

cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Aldehyde Regeneration A Crude Product (Aldehyde + Starting Material) in Methanol B Add Saturated NaHSO₃ (aq) Shake Vigorously A->B C Add Water & Organic Solvent (e.g., EtOAc/Hexanes) B->C D Separatory Funnel C->D E Aqueous Layer (Aldehyde-Bisulfite Adduct) D->E Separate F Organic Layer (Unreacted Starting Material) D->F Separate G Aqueous Layer from Step 1 H Add Organic Solvent (e.g., EtOAc) Add NaOH (aq) to pH 12 G->H I Separatory Funnel H->I J Organic Layer (Purified Aldehyde) I->J Separate K Aqueous Layer (Waste) I->K Separate L Pure this compound J->L Dry & Concentrate A Start: Crude Product Analysis (TLC/GC-MS) B Are impurities significantly different in polarity? A->B D Column Chromatography B->D No E Is the primary impurity the starting material? B->E Yes C Is the scale large (> 5g)? F Recrystallization C->F Yes G Sodium Bisulfite Wash C->G No E->C E->G No

References

"6-Bromo-2-fluoro-3-methylbenzaldehyde" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2-fluoro-3-methylbenzaldehyde

Welcome to the technical support guide for this compound (CAS: 1114809-22-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this key synthetic building block. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure maximum long-term stability and prevent degradation, the compound should be stored under controlled conditions. The aldehyde functional group is susceptible to oxidation, and the overall reactivity of the molecule can be influenced by environmental factors.

Answer: The recommended storage conditions are under an inert gas atmosphere (such as nitrogen or argon) at a temperature of 2-8°C.[1][2] It is also crucial to protect the compound from light and moisture.[3] Storing in a tightly sealed, amber glass vial inside a refrigerator is the standard best practice.[4]

Q2: My vial of this compound has arrived at room temperature. Is the product compromised?

Answer: No, this is not typically a cause for concern. While long-term storage requires refrigeration, the compound is stable enough to be shipped at ambient temperatures. Upon receipt, it is imperative to transfer the product to the recommended storage conditions (2-8°C, under inert gas) for long-term preservation.

Q3: The solid in my vial has darkened from a light yellow to a brownish color. What does this indicate and is it still usable?

Answer: A color change is often the first visual indicator of potential degradation. The compound is initially a yellow to brown solid.[1] Darkening can suggest oxidation or the formation of minor impurities due to exposure to air, light, or moisture.

Whether the material is still usable depends on the specific requirements of your experiment. For reactions sensitive to impurities, such as catalyst screening or GMP synthesis, we recommend re-analyzing the purity of the material via techniques like NMR or LC-MS before use. For less sensitive, exploratory reactions, it may still be suitable, but be aware that yields could be affected.

Q4: What is the primary degradation pathway for this compound?

Answer: The most common degradation pathway for aromatic aldehydes, including this one, is oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (-COOH).[5][6] This occurs primarily through exposure to atmospheric oxygen. The resulting impurity would be 2-Bromo-6-fluoro-3-methylbenzoic acid.[6] This transformation can be accelerated by light and the presence of metallic impurities.

Q5: How should I handle this compound safely in the lab?

Answer: This compound should be handled with standard laboratory precautions. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[1][8]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][9]

  • Handling: Avoid creating dust. If weighing out the solid, do so carefully. After handling, wash hands thoroughly.[1][9]

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal procedures.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Inconsistent Reaction Yields or New Impurities Detected in Product

You are using this compound from a previously opened bottle and are observing lower-than-expected yields or the appearance of new, unidentified spots by TLC or peaks in LC-MS.

Possible Cause: The starting material has likely undergone partial degradation, primarily oxidation to the carboxylic acid. The presence of this more polar, acidic impurity can interfere with subsequent reaction steps, especially those involving basic reagents or sensitive catalysts.

Solution Protocol:

  • Purity Check: Confirm the purity of your starting material. Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal.

  • Purification: If significant degradation is confirmed, you may be able to purify the remaining aldehyde via column chromatography. However, this is often impractical.

  • Best Practice: For critical applications, always use a fresh, unopened vial of the reagent or one that has been meticulously stored under an inert atmosphere. When opening a new bottle, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent contamination of the bulk supply.

Issue 2: Compound Appears Clumpy or Sticky

The normally solid material appears to be clumpy, sticky, or has a "wet" appearance.

Possible Cause: This indicates moisture absorption. While the compound is a solid, it may be hygroscopic to some extent, and exposure to humid air can cause this change in physical appearance. Moisture can also facilitate certain degradation pathways.

Solution Protocol:

  • Drying: You can attempt to dry the material by placing it under a high vacuum for several hours. This should be done in a desiccator with a suitable drying agent.

  • Prevention: Ensure the container is always tightly sealed immediately after use. When removing the container from cold storage (2-8°C), allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing inside the vial.

Data & Diagrams

Summary of Stability and Storage Parameters
ParameterRecommendationRationale
Temperature 2–8°CSlows down the rate of potential degradation reactions.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the sensitive aldehyde functional group.[1][2][3]
Light Store in Dark/Amber VialProtects against light-catalyzed degradation.[3][4]
Moisture Keep Tightly SealedPrevents hydrolysis and moisture-related degradation.[3]
Physical Form Yellow to Brown SolidBaseline appearance for a pure sample.[1]

Troubleshooting Workflow for Stability Issues

G cluster_observe Observation cluster_action Recommended Action Observe Observed Issue with Reagent ColorChange Color Darkened? Observe->ColorChange LowYield Low Yield / Impurities? Observe->LowYield Clumpy Clumpy / Sticky? Observe->Clumpy Oxidation Oxidation to Carboxylic Acid ColorChange->Oxidation Likely LowYield->Oxidation Primary Suspect Moisture Moisture Absorption Clumpy->Moisture High Probability CheckPurity Confirm Purity (NMR, LC-MS) Oxidation->CheckPurity Dry Dry Under Vacuum Moisture->Dry Aliquot Use Fresh Vial or Aliquot Future Stock CheckPurity->Aliquot Warm Warm to RT Before Opening Dry->Warm

Caption: Troubleshooting workflow for stability issues.

References

Managing steric hindrance in reactions with "6-Bromo-2-fluoro-3-methylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges posed by this sterically hindered building block. Its structure, featuring ortho-bromo and -fluoro substituents flanking an aldehyde, with an adjacent methyl group, presents significant steric barriers that can impede common synthetic transformations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered when working with this compound in a question-and-answer format. We delve into the root causes of these issues, which are often tied to steric hindrance, and provide actionable solutions.

Question 1: I'm seeing low to no conversion in my nucleophilic addition reaction (e.g., Grignard, organolithium). The starting material is largely recovered. What's going wrong?

Answer:

This is a classic issue stemming from the steric congestion around the aldehyde's carbonyl carbon. The bulky ortho-bromo and adjacent methyl groups physically block the incoming nucleophile, making it difficult for it to approach and attack the electrophilic carbon.[1][2][3] Aldehydes are typically more reactive than ketones, but severe steric hindrance, as seen in this molecule, can dramatically reduce reactivity.[1][2]

Probable Cause:

  • Steric Repulsion: The primary cause is the high activation energy required for the nucleophile to bypass the ortho substituents to reach the carbonyl. This steric hindrance slows down or prevents the reaction.[4][5]

  • Reagent Basicity (Grignard): If you are using a bulky Grignard reagent, it may act as a base instead of a nucleophile, potentially deprotonating any available acidic protons, though this is less likely with this specific substrate. With highly hindered ketones, this can lead to side reactions like enolization or reduction.[6]

Solutions & Optimization Strategies:

  • Switch to a Less Bulky Nucleophile: If your synthesis allows, consider using a smaller organometallic reagent. For example, methylmagnesium bromide will be more successful than tert-butylmagnesium bromide.

  • Increase Carbonyl Electrophilicity with Lewis Acids: The addition of a strong Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles.

    • Cerium(III) Chloride (Luche Conditions): Pre-complexing the aldehyde with CeCl₃ before adding your organometallic reagent can significantly improve yields. This method is well-known for increasing the electrophilicity of carbonyls and suppressing side reactions.

  • Optimize Reaction Temperature: While intuition might suggest heating the reaction to overcome the energy barrier, this can sometimes promote side reactions. A more methodical approach is required:

    • Start at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature. This can sometimes provide the kinetic control needed for the desired addition to occur over decomposition or side reactions.

    • If low temperature fails, cautiously increasing the temperature may be necessary, but monitor the reaction closely for byproducts.

Question 2: My Wittig (or Horner-Wadsworth-Emmons) reaction is giving poor yields of the desired alkene. How can I improve this olefination?

Answer:

Olefination reactions are also highly sensitive to steric bulk around the carbonyl. The formation of the initial betaine or oxaphosphetane intermediate is often the rate-limiting step and is severely impeded by the substituents on your benzaldehyde.[7][8]

Probable Cause:

  • Hindered Intermediate Formation: The bulky triphenylphosphine group of a standard Wittig ylide struggles to approach the sterically shielded aldehyde. Stabilized ylides are particularly unreactive with hindered ketones and aldehydes.[7][8]

  • Reagent Choice: While the Wittig reaction is robust, it is known to be less effective for sterically hindered carbonyls compared to the Horner-Wadsworth-Emmons (HWE) modification.[9]

Solutions & Optimization Strategies:

  • Prioritize the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is generally superior for hindered aldehydes.[10] The smaller phosphonate reagents are less sterically demanding, often leading to significantly better yields.

  • Use Smaller Phosphonate Esters: In an HWE reaction, use a diethyl or even dimethyl phosphonate ester to generate your carbanion. These are smaller than diisopropyl or other bulky variants and can improve approach to the carbonyl.

  • Stronger Base and Anhydrous Conditions: Ensure your phosphonium salt or phosphonate ester is fully deprotonated. For Wittig reactions, strong bases like n-butyllithium or sodium amide are common.[11][12] For HWE reactions, sodium hydride (NaH) is a standard choice.[10] All reactions must be performed under strictly anhydrous and inert conditions.

  • Increase Reaction Temperature: Olefinations with hindered substrates often require more thermal energy. Refluxing in a solvent like THF or DME is a common strategy to drive the reaction to completion.

Data Summary: Olefination Strategy Comparison
ReactionReagent TypeTypical Yield with Hindered AldehydesKey Advantage
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CHR)Low to Moderate[9]Widely used, good for Z-selectivity with unstabilized ylides.[7]
HWE Reaction Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻)Moderate to High[10]Less steric hindrance, often higher yields, favors E-alkene.[9]
Question 3: I am attempting a reductive amination and observing very little product formation. What are the key parameters to adjust?

Answer:

Reductive amination involves two key steps: the formation of an imine or iminium ion, followed by its reduction. With this compound, the initial condensation with the amine to form the C=N bond is sterically hindered and often reversible, leading to a low equilibrium concentration of the key intermediate.[13][14]

Probable Cause:

  • Unfavorable Iminium Ion Equilibrium: Steric hindrance makes the formation of the tetrahedral hemiaminal and subsequent dehydration to the iminium ion difficult.[14]

  • Competitive Carbonyl Reduction: If the reducing agent is too reactive, it may reduce the starting aldehyde before it has a chance to form the iminium ion with the amine.

Solutions & Optimization Strategies:

  • Select a Mild, Iminium-Selective Reducing Agent: This is the most critical factor. Avoid powerful hydride sources like LiAlH₄.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for challenging reductive aminations.[15] It is mild enough to not reduce the aldehyde but is highly effective at reducing the iminium ion as it forms, thereby driving the reaction forward.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic. It works best under slightly acidic conditions (pH ~6-7) which help catalyze imine formation.[15]

  • Use a Less Bulky Amine: If possible, use a primary amine or a less sterically demanding secondary amine. Reactions with highly hindered secondary amines are notoriously difficult.[13][16]

  • Employ a Catalyst: Catalytic amounts of acid (e.g., acetic acid) can facilitate the dehydration step to form the iminium ion.[15] For very difficult cases, specialized catalysts have been developed.[17]

  • Use a Dehydrating Agent: Adding a reagent that removes water, such as molecular sieves or anhydrous MgSO₄, can help shift the equilibrium towards the iminium ion.

Frequently Asked Questions (FAQs)

Q1: What structural features make this compound so sterically hindered?

The steric hindrance is a cumulative effect of multiple substituents positioned around the reactive aldehyde group. The bromo and fluoro atoms are in the ortho positions (C2 and C6) relative to the aldehyde, creating a "picket fence" that obstructs access to the carbonyl. The methyl group at the C3 position further adds to this crowding. This spatial arrangement significantly impacts any reaction requiring access to the aldehyde or the adjacent bromo-substituted carbon.

Steric_Hindrance cluster_0 Steric Shielding around Carbonyl C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl H_aldehyde H C_carbonyl->H_aldehyde C_ring1 C1 C_ring1->C_carbonyl C_ring2 C2 C_ring1->C_ring2 C_ring6 C6 C_ring1->C_ring6 F_sub F C_ring2->F_sub Br_sub Br C_ring6->Br_sub p1 F_sub->p1 p2 Br_sub->p2 nuc Nucleophile nuc->C_carbonyl Hindered Attack Path

Caption: Steric hindrance in this compound.

Q2: I need to perform a Suzuki or Buchwald-Hartwig amination on the C-Br bond. What is the most critical parameter for success?

Ligand choice. For palladium-catalyzed cross-coupling reactions on a sterically hindered aryl halide, the ligand is paramount. The ortho-fluoro and ortho-aldehyde groups impede the oxidative addition of the C-Br bond to the palladium center, which is a crucial step in the catalytic cycle.

You must use a ligand specifically designed to facilitate reactions on hindered substrates. These ligands are typically bulky and electron-rich, which promotes the formation of a reactive, low-coordinate Pd(0) species and stabilizes the oxidative addition transition state.

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for coupling hindered aryl halides.[18][19]

  • Josiphos-type Ligands: Certain highly hindered ferrocenyl-based ligands have shown exceptional activity.[20]

  • Biaryl Phosphorinanes: These have also been developed for challenging C-N cross-coupling reactions involving hindered substrates.[21][22]

Without the correct ligand, these reactions will almost certainly fail. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective.

Troubleshooting_Workflow start Low Yield in Cross-Coupling? ligand Is the ligand appropriate for hindered substrates? (e.g., XPhos, SPhos) start->ligand base Is the base strong enough but compatible? (e.g., NaOtBu, K3PO4) ligand->base Yes change_ligand Action: Switch to a bulky, electron-rich biaryl phosphine ligand. ligand->change_ligand No temp Optimize Temperature (Often 80-110 °C) base->temp Yes solvent Check Solvent (Anhydrous, Aprotic - e.g., Toluene, Dioxane) temp->solvent Yes success Reaction Optimized solvent->success Yes change_ligand->ligand

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol provides a robust starting point for the amination of this compound, a challenging transformation due to the steric hindrance at the C-Br bond. The use of a specialized Buchwald ligand (XPhos) is critical for success.[18][23]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation (Inert Atmosphere): To a flame-dried Schlenk flask or reaction vial, add Pd(OAc)₂, XPhos, and Sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the this compound and the desired amine to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylated amine.

References

Improving regioselectivity in reactions involving "6-Bromo-2-fluoro-3-methylbenzaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS: 1114809-22-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging substrate. The unique substitution pattern of this molecule—featuring competing halogen leaving groups, multiple directing groups, and a reactive aldehyde—requires a nuanced approach to reaction design.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and supported by authoritative literature.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of functionalities. However, the presence of both bromine and fluorine on the ring raises critical questions of regioselectivity.

FAQ 1.1: I am attempting an SNAr reaction. Which halogen, Bromine or Fluorine, is the expected leaving group?

Answer: This is a classic case of competing factors. In SNAr reactions, the rate is often determined by the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1] The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize this negatively charged intermediate.[2]

Let's analyze the electronics of your substrate:

  • Fluorine (at C2): The aldehyde group (-CHO) is para to the fluorine. This is a prime position for activation, as the negative charge of the Meisenheimer complex can be delocalized onto the aldehyde's oxygen atom. Furthermore, fluorine is the most electronegative halogen, which strongly activates the ring towards nucleophilic attack through its inductive effect.[2]

  • Bromine (at C6): The aldehyde group is ortho to the bromine, which also allows for resonance stabilization of the intermediate.

cluster_0 SNAr Pathway Analysis Start This compound + Nu- Decision Which position is more activated? Start->Decision Path_F Attack at C2 (F leaving group) Highly Activated by para-CHO Decision->Path_F More Favorable Path_Br Attack at C6 (Br leaving group) Activated by ortho-CHO Decision->Path_Br Less Favorable Intermediate_F Meisenheimer Complex (Charge on CHO) Path_F->Intermediate_F Intermediate_Br Meisenheimer Complex (Charge on CHO) Path_Br->Intermediate_Br Product_F Major Product: 6-Bromo-2-Nu-3-methylbenzaldehyde Intermediate_F->Product_F Product_Br Minor Product: 2-Fluoro-6-Nu-3-methylbenzaldehyde Intermediate_Br->Product_Br

Caption: Decision workflow for SNAr regioselectivity.

FAQ 1.2: My SNAr reaction yields a mixture of products with substitution at both C-Br and C-F. How can I improve selectivity for the C-F position?

Answer: Obtaining a mixture indicates that the energy barrier for attack at both positions is comparable under your current conditions. To favor substitution at the C-F position, you must amplify the factors that make the initial nucleophilic attack the unambiguous rate-determining step.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can increase selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the more electronically deficient C-F position.

  • Use a "Softer" Nucleophile: Hard nucleophiles may coordinate to the larger, more polarizable bromine atom, while softer nucleophiles are more likely to react under orbital control at the most electron-deficient carbon (C2).

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are standard for SNAr as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus increasing its reactivity. This generally favors the kinetically controlled product (substitution at C-F).

ParameterRecommendation for C-F SubstitutionRationale
Temperature Start at room temp, then decrease to 0 °C or belowFavors the kinetic product by widening the activation energy gap.
Nucleophile Thiols (R-SH), secondary amines (R₂NH)Softer nucleophiles are more sensitive to electronic effects.
Solvent Anhydrous DMSO, DMF, NMPPolar aprotic solvents enhance nucleophilicity and favor the addition-elimination pathway.
Experimental Protocol 1.1: Regioselective SNAr for C-F Displacement

This protocol provides a starting point for the selective substitution of fluorine with a generic secondary amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO to create a 0.5 M solution.

  • Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

For building carbon-carbon bonds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable. Regioselectivity here is governed by a different set of principles than SNAr.

FAQ 2.1: For a Suzuki-Miyaura coupling, will the reaction be selective for the C-Br bond over the C-F bond?

Answer: Yes, absolutely. In palladium-catalyzed cross-coupling, the critical first step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond. The reactivity order for this step is generally C-I > C-OTf > C-Br >> C-Cl >> C-F.

The Carbon-Bromine bond is significantly more reactive towards oxidative addition than the very strong Carbon-Fluorine bond. Therefore, you can expect excellent regioselectivity for coupling at the C-Br position .[3] This high degree of chemoselectivity is a cornerstone of modern cross-coupling chemistry, allowing for the retention of the C-F bond for potential subsequent transformations.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition Highly Selective for C-Br aryl_halide Ar-Br (substrate) (Ar-F is unreactive) pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R-B(OH)₂ + Base pd_trans_intermediate Ar-Pd(II)(R)L_n transmetalation->pd_trans_intermediate reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle highlighting C-Br bond selectivity.

FAQ 2.2: My Suzuki coupling yield is low. What are the common pitfalls?

Answer: While regioselectivity is not typically an issue, low yields can arise from several factors.

Troubleshooting Guide for Suzuki Coupling:

  • Catalyst/Ligand Choice: The aldehyde group can be challenging. Using bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and improve catalyst turnover. For sterically hindered substrates, more advanced ligands may be necessary.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause side reactions with the aldehyde. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. K₃PO₄ is often effective for challenging couplings.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic substrate and the inorganic base. Ensure the solvent is properly degassed to prevent catalyst oxidation.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are often less reactive. Use fresh, high-quality boronic acid or consider using a slight excess (1.1-1.5 eq).

ParameterCommon Starting PointAdvanced/Troubleshooting Option
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ with a specific ligand
Ligand PPh₃ (in catalyst)SPhos, XPhos, RuPhos (1.1-1.2 eq relative to Pd)
Base K₂CO₃ (2-3 eq)K₃PO₄ or Cs₂CO₃ (often more effective)
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O or DME/H₂O
Temperature 80-100 °CAdjust as needed based on reactivity

Section 3: Strategies for Regiocontrolled Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a superior strategy for regioselective functionalization, bypassing the complex rules of electrophilic aromatic substitution.[4]

FAQ 3.1: The aldehyde is sensitive to organolithium reagents. How can I perform a DoM reaction?

Answer: Direct lithiation is not feasible as organolithium reagents (like n-BuLi or s-BuLi) will readily attack the electrophilic aldehyde. The solution is to protect the aldehyde, converting it into a group that is stable to the basic conditions and can also function as an effective Directed Metalation Group (DMG).[5]

Effective Strategies:

  • Acetal Protection: Converting the aldehyde to a diethyl or dimethyl acetal creates a robust protecting group that also serves as a moderately effective DMG.[5]

  • In Situ α-Amino Alkoxide: Reacting the aldehyde with a lithium amide, such as lithium diisopropylamide (LDA) or a chiral lithium amide, can form an α-amino alkoxide in situ. This species is an excellent DMG and protects the aldehyde simultaneously.[6]

FAQ 3.2: After protecting the aldehyde, which ring position will be lithiated?

Answer: The regioselectivity of the lithiation step is determined by the cumulative directing power of the substituents and the kinetic acidity of the ring protons. Let's analyze the available positions (C4 and C5):

  • Position C4: This position is ortho to the methyl group and meta to the protected aldehyde. The methyl group is a very weak directing group.

  • Position C5: This position is ortho to the bromine atom and meta to the fluorine atom. Halogens can act as weak directing groups. More importantly, it is flanked by the bromo and protected aldehyde groups.

Experimental Protocol 3.1: DoM via Acetal Protection and Lithiation at C5
  • Step 1: Acetal Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous ethanol and toluene.

    • Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol/water for 4-6 hours.

    • Cool the reaction, neutralize with triethylamine, and purify to obtain the diethyl acetal.

  • Step 2: ortho-Lithiation and Electrophilic Quench: [5]

    • Dissolve the protected acetal (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution may change color, indicating anion formation. Stir for 1 hour at -78 °C.

    • Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) to install a new aldehyde, or iodine (I₂) to install an iodide, 1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 3: Deprotection and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Add 2M HCl to hydrolyze the acetal. Stir vigorously for 1-2 hours until TLC shows complete deprotection.

    • Extract the product with ethyl acetate, wash the organic layer, dry, and purify by chromatography.

General FAQs

FAQ 4.1: What are the relative directing strengths of the substituents for Electrophilic Aromatic Substitution (EAS)?

Answer: The ring is generally deactivated towards EAS due to the presence of three deactivating groups (-CHO, -F, -Br) and only one weakly activating group (-CH₃). However, if a reaction is forced, the directing effects would be:

  • Strongest Director (for a specific site): The combined ortho, para-directing influence of the -F and -Br groups, along with the meta-directing influence of the -CHO, strongly favors substitution at the C5 position .

  • Competing Director: The ortho, para-directing methyl group directs towards the C4 position. Given the powerful deactivation and steric hindrance, EAS is not the recommended strategy for selective functionalization of this molecule.

FAQ 4.2: Are there any specific safety precautions for this compound?

Answer: According to safety data, this compound is classified as a combustible solid and is harmful if swallowed (H302).[7] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Avoid inhalation of dust and handle in a well-ventilated fume hood.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 6-Bromo-2-fluoro-3-methylbenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous purity assessment of specialized chemical intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of 6-Bromo-2-fluoro-3-methylbenzaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is structured to provide not only a validated protocol but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating system for your laboratory.

The Analytical Challenge: Isomeric and Process-Related Impurities

This compound (CAS No. 1114809-22-1) is a substituted aromatic aldehyde whose synthesis can introduce a variety of impurities.[1] A thorough purity analysis must be capable of separating and quantifying the target analyte from structurally similar compounds.

Potential Impurities:

  • Isomeric Impurities: The synthesis of substituted benzaldehydes can often result in the formation of various constitutional isomers. For instance, bromofluorobenzaldehyde has ten possible isomers.[2] These isomers often have very similar boiling points, making their separation by GC a significant challenge that hinges on the selectivity of the stationary phase.[3]

  • Process-Related Impurities:

    • Starting Materials: Incomplete reaction can lead to the presence of the initial reactants, such as 2-bromo-6-fluorotoluene.

    • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding benzoic acid derivative (6-bromo-2-fluoro-3-methylbenzoic acid).[4]

    • Reduction Products: Conversely, reduction of the aldehyde can yield the corresponding benzyl alcohol (6-bromo-2-fluoro-3-methylbenzyl alcohol).[4]

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

For the analysis of relatively volatile and thermally stable compounds like this compound and its likely impurities, GC-MS stands out as a powerful analytical technique. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5]

A Validated GC-MS Protocol for Purity Analysis

This protocol is adapted from established methods for the analysis of isomeric bromofluorobenzaldehydes and is designed to provide excellent resolution and sensitivity.[2]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • If quantitative analysis is required, prepare a stock solution of a certified reference standard of this compound and a suitable internal standard (e.g., a structurally similar compound with a distinct retention time and mass spectrum) in the same solvent. Prepare a series of calibration standards by diluting the stock solution.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible results.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident peak identification.
GC Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)This mid-polarity column is effective for separating isomers of substituted benzaldehydes.[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial temp: 60°C, hold for 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 20°C/min to 280°C, hold for 5 minAn optimized temperature program is crucial for separating closely eluting isomers.[2]
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 40-400 m/zCovers the expected mass range of the analyte and its potential impurities.

3. Data Analysis and System Suitability:

  • Peak Identification: Identify the main peak of this compound and any impurity peaks by comparing their retention times and mass spectra with those of reference standards or by interpreting the fragmentation patterns.

  • Purity Calculation: For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, use a calibration curve generated from the analysis of the prepared standards.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance. Key parameters include peak resolution, tailing factor, and signal-to-noise ratio.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Standards Prepare Standards Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification & Purity Calculation Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS purity analysis of this compound.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of information.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, using a liquid mobile phase.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6][7][8]
Best Suited For Volatile and thermally stable compounds.[5]Non-volatile or thermally labile compounds.Absolute purity determination without a specific reference standard of the analyte.[6][7]
Typical Impurities Detected Isomers, unreacted starting materials, volatile by-products.Non-volatile impurities, over-oxidation products (e.g., carboxylic acids).A wide range of impurities, provided they have unique NMR signals.
Sensitivity High (ng to pg level).Moderate to high (µg to ng level), detector-dependent.Lower sensitivity compared to chromatographic methods (mg level).
Identification Power High, provides structural information from mass spectra.Limited with UV detection; requires coupling to MS for definitive identification.High, provides detailed structural information.
Quantification Relative (area %) or absolute (with standards).Relative (area %) or absolute (with standards).Absolute (primary method).[8]
Sample Throughput High.High.Lower.

Method Validation and Trustworthiness:

Any analytical method used for purity determination in a pharmaceutical context must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

A robustly validated method ensures the trustworthiness of the generated data, which is paramount in a regulated environment.

Logical Relationship Diagram:

Analytical_Techniques cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Analyte 6-Bromo-2-fluoro-3- methylbenzaldehyde Isomers Isomers Analyte->Isomers StartingMaterials Starting Materials Analyte->StartingMaterials Byproducts Oxidation/Reduction By-products Analyte->Byproducts qNMR qNMR Analyte->qNMR  Absolute purity GCMS GC-MS Isomers->GCMS  Best for separation StartingMaterials->GCMS HPLC HPLC Byproducts->HPLC  Handles non-volatiles

Caption: Logical relationship between the analyte, its potential impurities, and the suitability of different analytical techniques.

Conclusion

For the comprehensive purity analysis of this compound, GC-MS offers an unparalleled combination of separation efficiency for isomeric impurities and definitive identification capabilities. The provided protocol, when validated according to ICH guidelines, establishes a trustworthy and robust method for quality control in research and drug development. While HPLC and qNMR serve as valuable orthogonal techniques for non-volatile impurities and absolute purity determination, respectively, GC-MS remains the primary recommended technique for this particular analyte and its likely process-related impurities. A multi-technique approach, leveraging the strengths of each method, will provide the most complete and reliable purity profile.

References

A Researcher's Guide to the NMR Spectral Interpretation of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for unambiguous structural elucidation. This guide provides an in-depth, comparative analysis of the predicted ¹H and ¹³C NMR spectra of 6-Bromo-2-fluoro-3-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis.[1] By examining the interplay of substituent effects on chemical shifts and coupling constants, this document serves as a practical reference for the spectral interpretation of this and structurally related compounds.

The Fundamental Principles of NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what makes NMR an incredibly powerful tool for mapping the connectivity and three-dimensional structure of a molecule.

The key parameters obtained from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield it, resulting in a lower chemical shift (upfield).[2]

  • Integration: The area under a resonance peak in ¹H NMR is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring nuclear spins (spin-spin coupling) and provides information about the number of adjacent, non-equivalent nuclei.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reflects the strength of the interaction between coupled nuclei and can provide valuable information about bond connectivity and stereochemistry.

The Structure of this compound

Before delving into the spectral analysis, it is crucial to understand the structure of the molecule of interest, this compound.

Molecular structure of this compound.

The benzene ring is substituted with five groups: an aldehyde (-CHO), a fluorine atom (-F), a methyl group (-CH₃), a bromine atom (-Br), and two aromatic protons. The electronic properties and relative positions of these substituents will dictate the appearance of the NMR spectra.

¹H NMR Spectral Analysis: A Predicted Interpretation

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde-H~10.2Singlet (or doublet due to long-range coupling)1HThe aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.
Aromatic-H4~7.5 - 7.8Doublet of doublets1HThis proton is ortho to the bromine atom and meta to the aldehyde group, both of which are electron-withdrawing, leading to a downfield shift. It will be coupled to the adjacent aromatic proton (H5) and potentially show long-range coupling to the fluorine atom.
Aromatic-H5~7.2 - 7.5Doublet of doublets1HThis proton is ortho to the aldehyde group and meta to the bromine atom. It will be coupled to the adjacent aromatic proton (H4) and the fluorine atom.
Methyl-H~2.4Singlet (or doublet due to long-range coupling)3HThe methyl protons are attached to the aromatic ring and will appear in the typical region for aryl methyl groups. They may exhibit a small long-range coupling to the adjacent fluorine atom.

Key Interpretive Points for the Predicted ¹H NMR Spectrum:

  • The Aldehyde Proton: The most downfield signal will be the aldehyde proton, a characteristic feature of benzaldehydes.

  • The Aromatic Region: The two aromatic protons will likely appear as a complex multiplet system due to mutual coupling and potential long-range couplings to the fluorine atom. The electron-withdrawing nature of the bromine, fluorine, and aldehyde groups will shift these protons downfield compared to benzene (δ 7.36 ppm).

  • The Methyl Protons: The methyl group, being an electron-donating group, will have a shielding effect. Its signal is expected to be a sharp singlet, though a small doublet splitting due to coupling with the ortho fluorine is possible.

¹³C NMR Spectral Analysis: A Predicted Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted chemical shifts are outlined below.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl-C~190The carbonyl carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom. This is a highly diagnostic peak for aldehydes.[3]
C1~135The carbon atom bearing the aldehyde group (ipso-carbon) will be downfield due to the electron-withdrawing nature of the substituent.
C2~160 (doublet)This carbon is directly attached to the highly electronegative fluorine atom, causing a very large downfield shift. The signal will be split into a doublet due to one-bond C-F coupling.
C3~125The carbon bearing the methyl group will be slightly shielded by this electron-donating group.
C4~130This carbon is influenced by the adjacent bromine and fluorine atoms.
C5~128This carbon is primarily influenced by the adjacent aldehyde and bromine groups.
C6~115 (doublet)The carbon attached to the bromine atom will be shifted downfield. It may also show a smaller coupling to the fluorine atom.
Methyl-C~15The methyl carbon will appear in the typical upfield region for alkyl groups.

Key Interpretive Points for the Predicted ¹³C NMR Spectrum:

  • The Carbonyl Carbon: The signal for the carbonyl carbon will be the most downfield, typically above 190 ppm, making it easy to identify.[3]

  • Carbon-Fluorine Coupling: A prominent feature will be the large one-bond coupling constant between C2 and the directly attached fluorine atom, resulting in a distinct doublet for the C2 signal. Smaller two- and three-bond C-F couplings may also be observed for other carbons in the ring.

  • Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the additive effects of all the substituents. The electronegative fluorine and bromine atoms, along with the aldehyde group, will generally cause downfield shifts for the carbons they are attached to or are in close proximity to. The methyl group will have a slight shielding effect on the carbon it is attached to.

Experimental Protocol for NMR Sample Preparation

To acquire high-quality NMR spectra, proper sample preparation is essential. The following is a generalized protocol for preparing a sample of this compound for NMR analysis.

G A Weigh ~5-10 mg of the compound B Transfer to a clean, dry vial A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) B->C D Vortex or sonicate to dissolve C->D E Filter the solution into an NMR tube D->E F Cap the NMR tube and label it E->F

References

"6-Bromo-2-fluoro-3-methylbenzaldehyde" vs. other substituted benzaldehydes in nucleophilic addition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 6-Bromo-2-fluoro-3-methylbenzaldehyde in Nucleophilic Addition

A Comparative Analysis for the Synthetic Chemist

For professionals in chemical research and drug development, the selection of a starting material or intermediate is a critical decision that dictates synthetic strategy, efficiency, and yield. Substituted benzaldehydes are foundational building blocks, but their reactivity can be exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide provides a deep, objective comparison of This compound , a polysubstituted aromatic aldehyde, with other benchmark benzaldehydes in the context of nucleophilic addition reactions.

While direct, peer-reviewed comparative studies on this compound are not extensively available, this guide leverages fundamental principles of physical organic chemistry to analyze its structural features and predict its reactivity. By dissecting the electronic and steric contributions of its unique substitution pattern, we can forecast its performance and position it relative to more common substituted benzaldehydes. This analysis is supported by established experimental frameworks and protocols designed to validate these predictions.

The Fundamentals: Nucleophilic Addition to Aromatic Aldehydes

The cornerstone of aldehyde chemistry is the nucleophilic addition reaction. The carbonyl group (>C=O) is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a nucleophile.[1] The reactivity of the aldehyde is governed by two primary factors:

  • Electronic Effects: Substituents on the benzene ring modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) pull electron density from the ring and the carbonyl group, increasing the partial positive charge on the carbon and accelerating nucleophilic attack.[2] Conversely, electron-donating groups (EDGs) push electron density into the system, decreasing electrophilicity and slowing the reaction.

  • Steric Effects: The physical space around the carbonyl group dictates the ease with which a nucleophile can approach. Bulky substituents, particularly those in the ortho positions (C2 and C6), can physically obstruct the trajectory of the incoming nucleophile, significantly hindering the reaction rate.[3][4][5]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Deconstructing this compound: A Tale of Opposing Effects

The reactivity of this compound is a complex interplay of the electronic and steric properties of its three substituents.

  • 2-Fluoro Group (ortho):

    • Electronic: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect strongly increases the electrophilicity of the nearby carbonyl carbon.

    • Steric: Located at an ortho position, the fluoro group introduces significant steric bulk, impeding the nucleophile's approach.

  • 6-Bromo Group (ortho):

    • Electronic: Bromine also exerts an electron-withdrawing inductive effect (-I), further enhancing the carbonyl's electrophilicity.

    • Steric: Bromine is considerably larger than fluorine, creating substantial steric hindrance on the other side of the aldehyde group.

  • 3-Methyl Group (meta):

    • Electronic: The methyl group is weakly electron-donating via induction and hyperconjugation (+I). From the meta position, its electronic influence on the carbonyl carbon is minimal but slightly deactivating.

    • Steric: Its position at C3 does not directly interfere with the approach to the carbonyl group.

Predicted Reactivity Profile:

The combined electronic influence of two powerful inductive EWGs (F and Br) makes the carbonyl carbon of this compound highly electrophilic . In the absence of steric factors, it would be expected to be exceptionally reactive.

However, the presence of two ortho substituents creates a formidable steric shield around the aldehyde. This steric hindrance is likely the dominant factor governing its reactivity, especially with larger nucleophiles. Therefore, this compound is predicted to be electronically activated but sterically hindered , leading to an overall reactivity that is likely lower than less-substituted, electronically activated benzaldehydes.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare its predicted reactivity with a selection of standard substituted benzaldehydes.

CompoundKey SubstituentsDominant Electronic EffectSteric Hindrance (at CHO)Predicted Overall Reactivity
Benzaldehyde NoneNeutral (Baseline)LowModerate
4-Nitrobenzaldehyde 4-NO₂Strong EWG (Activation)LowVery High
4-Methoxybenzaldehyde 4-OCH₃Strong EDG (Deactivation)LowVery Low
2-Chlorobenzaldehyde 2-ClModerate EWG (Activation)HighModerate to Low
2,6-Dimethylbenzaldehyde 2-CH₃, 6-CH₃Weak EDG (Deactivation)Very HighExtremely Low
This compound 2-F, 6-BrStrong EWG (Activation)Very HighLow to Very Low

This analysis suggests that despite its electronic activation, the severe steric congestion in this compound will make it one of the less reactive benzaldehydes in this set, particularly in reactions sensitive to steric bulk.

Experimental Validation: Protocols and Methodologies

To empirically test these predictions, a series of standardized nucleophilic addition reactions can be performed. The choice of nucleophile is critical, as their size will probe the steric environment of the aldehyde.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_analysis Analysis & Purification A Select Substituted Benzaldehyde C Prepare Anhydrous Solvent & Glassware A->C B Select Nucleophilic Reaction Type D Combine Reagents under Inert Atmosphere (e.g., N₂ or Ar) B->D C->D E Control Temperature (e.g., 0°C to reflux) D->E F Monitor Reaction (TLC, GC-MS) E->F G Aqueous Workup & Extraction F->G H Purify Product (Column Chromatography) G->H I Characterize & Quantify (NMR, Yield Calculation) H->I

Caption: General workflow for comparing benzaldehyde reactivity.
Protocol 1: Grignard Reaction (Sterically Demanding Nucleophile)

The Grignard reaction involves a bulky organometallic nucleophile and is highly sensitive to steric hindrance.[6][7][8]

Objective: To compare the rate and yield of secondary alcohol formation.

  • Materials:

    • Substituted Benzaldehyde (1.0 mmol)

    • Phenylmagnesium Bromide (1.2 mL, 1.0 M solution in THF, 1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF, 10 mL)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methodology:

    • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon.

    • Reaction Setup: Add the substituted benzaldehyde (1.0 mmol) to the flask and dissolve in anhydrous THF (5 mL). Cool the solution to 0°C in an ice bath.

    • Causality (Anhydrous Conditions): Grignard reagents are potent bases and will be quenched by protic sources like water.[8] Maintaining strictly anhydrous and inert conditions is paramount for success.

    • Addition: Add the Phenylmagnesium Bromide solution dropwise to the stirred aldehyde solution over 10 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0°C.

    • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by column chromatography and determine the yield of the resulting diphenylmethanol derivative.

Protocol 2: Sodium Borohydride Reduction (Less Sterically Demanding Nucleophile)

Sodium borohydride provides a relatively small hydride nucleophile (BH₄⁻), making this reaction more sensitive to electronic effects than steric ones.[9][10][11]

Objective: To compare the rate and yield of primary or secondary alcohol formation.

  • Materials:

    • Substituted Benzaldehyde (1.0 mmol)

    • Sodium Borohydride (NaBH₄) (45 mg, 1.2 mmol)

    • Methanol (MeOH, 10 mL)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

  • Methodology:

    • Reaction Setup: Dissolve the substituted benzaldehyde (1.0 mmol) in methanol (10 mL) in a flask at room temperature. Cool the solution to 0°C.

    • Causality (Solvent Choice): Protic solvents like methanol are required to activate the borohydride reagent and protonate the final alkoxide intermediate.[9]

    • Addition: Add the sodium borohydride in small portions over 5 minutes to the stirred solution.

    • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour. Monitor by TLC.

    • Quenching: Quench the reaction by the slow addition of 5 mL of water.

    • Workup: Acidify the mixture to pH ~5 with 1 M HCl. Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

    • Analysis: Wash the combined organic layers, dry, and concentrate. Determine the yield of the corresponding benzyl alcohol derivative.

Predicted Experimental Outcomes

Based on our analysis, the following outcomes are anticipated from the comparative experiments:

CompoundGrignard Reaction (Relative Yield)NaBH₄ Reduction (Relative Yield)Rationale
4-Nitrobenzaldehyde HighVery HighStrong electronic activation, minimal steric hindrance.
Benzaldehyde ModerateHighBaseline reactivity.
2-Chlorobenzaldehyde LowModerateSteric hindrance impedes the bulky Grignard reagent more than the smaller hydride.
4-Methoxybenzaldehyde Very LowLowStrong electronic deactivation is the primary factor.
2,6-Dimethylbenzaldehyde No ReactionVery LowExtreme steric hindrance prevents attack even by the small hydride.
This compound Very Low / No Reaction Low to Moderate Severe steric hindrance will likely prevent the Grignard reaction. The electronically activated carbonyl may still be accessible to the smaller hydride nucleophile, but at a reduced rate compared to unhindered aldehydes.

Conclusion

This compound presents a fascinating case study in the balance of electronic activation and steric inhibition. The presence of two ortho-halogens creates a highly electrophilic carbonyl center, a feature desirable for enhancing reactivity. However, this is strongly counteracted by the profound steric hindrance imposed by these same groups.

Our analysis predicts that this compound will be significantly less reactive in nucleophilic additions than unhindered, electronically activated benzaldehydes like 4-nitrobenzaldehyde. Its reactivity is expected to be particularly poor with large or bulky nucleophiles (e.g., Grignard reagents, Wittig ylides), potentially rendering such transformations low-yielding or unviable. Reactions with smaller nucleophiles, such as hydride from sodium borohydride, are more likely to succeed, though likely at slower rates than sterically accessible analogues.

For the synthetic chemist, this compound should be viewed as a sterically-demanding substrate. Its successful application will likely require the use of small, highly reactive nucleophiles, potentially elevated reaction temperatures, or specialized catalytic systems designed to overcome significant steric barriers.

References

A Comparative Guide to the Structural Elucidation of "6-Bromo-2-fluoro-3-methylbenzaldehyde" Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparative analysis of X-ray crystallography as the gold standard for the structural analysis of "6-Bromo-2-fluoro-3-methylbenzaldehyde" derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical development. While direct crystallographic data for the parent compound is not publicly available, this guide will draw upon established principles and data from closely related halogenated benzaldehydes to provide a comprehensive and practical framework for researchers.

The strategic placement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold creates a molecule with unique electronic and steric properties, influencing its reactivity and, crucially, its intermolecular interactions.[1] Understanding how these substituents dictate the crystal packing and solid-state conformation is critical for predicting physical properties such as solubility and melting point, which are key determinants of a drug candidate's viability.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[2] It provides precise information on bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the supramolecular architecture.[1][2]

The Power of a Picture: What X-ray Crystallography Reveals

For a derivative of "this compound," a successful crystallographic analysis would yield:

  • Unambiguous Molecular Conformation: The precise orientation of the aldehyde group relative to the substituted benzene ring.

  • Detailed Intermolecular Interactions: A map of the non-covalent forces, such as C-H···O hydrogen bonds, halogen bonds (Br···O, Br···F, etc.), and π–π stacking interactions, which are crucial for crystal stability.[1]

  • Crystal Packing Arrangement: How individual molecules arrange themselves in the crystal lattice, influencing the material's bulk properties.

  • Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can definitively determine the absolute configuration of stereocenters.

Experimental Workflow: A Self-Validating System

The process of X-ray crystallographic analysis is a meticulous one, with each step building upon the last to ensure a high-quality, trustworthy result.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystal_Growth High-Quality Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Selection of suitable crystal Xray_Exposure X-ray Diffraction Data Collection Mounting->Xray_Exposure Alignment in diffractometer Data_Processing Data Processing & Reduction Xray_Exposure->Data_Processing Raw diffraction images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure factors Refinement Structural Refinement Structure_Solution->Refinement Initial atomic model Analysis Analysis of Geometry & Interactions Refinement->Analysis Finalized crystal structure Validation Validation & Deposition (e.g., CCDC) Analysis->Validation Geometric & interaction data

Experimental workflow for single-crystal X-ray analysis.

Detailed Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Objective: To obtain a single, well-ordered crystal of the "this compound" derivative, typically 0.1-0.3 mm in each dimension.

    • Methodology - Slow Evaporation:

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to near saturation in a clean vial.

      • Cover the vial with a cap containing a few small holes to allow for slow evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

    • Causality: Slow solvent evaporation allows molecules to organize into a well-defined crystal lattice, minimizing defects. The choice of solvent is critical as it influences solubility and crystal habit.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data from the single crystal.

    • Methodology:

      • Mount a suitable crystal on a goniometer head.

      • Place the mounted crystal in a single-crystal X-ray diffractometer.

      • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

      • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

      • Rotate the crystal and collect diffraction patterns at various orientations until a complete dataset is obtained.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology:

      • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

      • Structure Solution: Use direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

      • Structural Refinement: Iteratively refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.[2]

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable and often more readily obtainable information about the molecular structure in solution and can be used for routine characterization and purity assessment.

Analytical Techniques Comparison cluster_info Information Provided Xray X-ray Crystallography Structure 3D Solid-State Structure Xray->Structure Definitive NMR NMR Spectroscopy Connectivity Atomic Connectivity NMR->Connectivity Detailed FTIR FTIR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups Characteristic Vibrations GCMS GC-MS Purity_MW Purity & Molecular Weight GCMS->Purity_MW Separation & Mass

Logical relationship between analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound in solution.

  • Strengths:

    • Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F).

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space correlations, confirming the molecular skeleton.

    • Relatively fast for routine analysis.

  • Limitations:

    • Provides an average structure in solution, which may differ from the solid-state conformation.

    • Does not directly provide information on crystal packing or intermolecular interactions.

  • Experimental Protocol (¹H NMR):

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on an NMR spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its functional groups.

  • Strengths:

    • Excellent for identifying the presence of specific functional groups (e.g., C=O stretch of the aldehyde, C-Br, C-F stretches).[3]

    • Very fast and requires minimal sample preparation.

  • Limitations:

    • Provides limited information about the overall molecular skeleton.

    • Can be difficult to interpret complex spectra with many overlapping peaks.

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS fragments the separated compounds and measures the mass-to-charge ratio of the fragments, providing a molecular fingerprint.

  • Strengths:

    • Excellent for assessing purity and identifying volatile impurities.[4]

    • Provides the molecular weight of the compound.

  • Limitations:

    • The compound must be volatile and thermally stable.

    • Provides no information about the three-dimensional structure.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Inject the solution into the GC-MS instrument.

    • The compound is vaporized and separated on the GC column.

    • The separated compound enters the mass spectrometer for analysis.

Performance Comparison at a Glance

FeatureX-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyGC-MS
Information Provided Absolute 3D structure, conformation, packingAtomic connectivity, solution structureFunctional groupsMolecular weight, purity
Sample State Single CrystalSolutionSolid or LiquidVolatile Liquid/Solid
Sample Amount ~0.1-1 mg~5-10 mg~1-2 mg<1 mg
Analysis Time Days to weeks (including crystal growth)Minutes to hoursMinutesMinutes
Key Advantage Unambiguous structural determinationDetailed connectivity informationRapid functional group identificationHigh sensitivity for purity
Key Limitation Requires high-quality single crystalsNo solid-state informationLimited structural detailRequires volatile/stable compounds

Senior Application Scientist's Insight

The choice of analytical technique is fundamentally driven by the research question at hand. For the unequivocal determination of the three-dimensional structure of a novel "this compound" derivative, particularly for understanding its solid-state properties and for patent applications, single-crystal X-ray diffraction is indispensable. The detailed insights into intermolecular interactions, such as the potential for halogen bonding involving the bromine and fluorine atoms, can be critical for rational drug design and the development of crystalline formulations.[1]

However, for routine synthetic chemistry, a combination of NMR and GC-MS provides a powerful and efficient workflow for confirming the successful synthesis of the target molecule and assessing its purity. FTIR serves as a rapid preliminary check for the presence of key functional groups.

A tiered analytical approach is often the most effective strategy. Initial synthesis and purification can be guided by FTIR and GC-MS. Once a pure compound is obtained, comprehensive NMR analysis confirms its covalent structure. Finally, for lead candidates or when solid-state properties are critical, investing the time and effort into obtaining a high-quality crystal for X-ray diffraction analysis will provide the definitive structural information that can accelerate drug development and protect intellectual property.

References

A Comparative Guide to HPLC Method Development for the Quantification of 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 6-Bromo-2-fluoro-3-methylbenzaldehyde is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will explore the rationale behind methodological choices, present a detailed protocol, and compare its performance against a common alternative, offering a comprehensive resource for your analytical laboratory.

Understanding the Analyte: this compound

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (C₈H₆BrFO) is an aromatic aldehyde with a molecular weight of approximately 217.03 g/mol .[1] Its structure, featuring a benzene ring with bromo, fluoro, methyl, and aldehyde functional groups, dictates its chromatographic behavior. The presence of the aromatic ring and the aldehyde group's carbonyl chromophore suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The molecule's overall non-polar character, despite the presence of electronegative fluorine and oxygen atoms, indicates that reversed-phase chromatography will be the most effective separation mode.[2]

Proposed HPLC Method: A Step-by-Step Development Protocol

Based on the principles of reversed-phase HPLC for small organic molecules, the following method was developed to achieve efficient and reliable quantification of this compound.[3][4]

Experimental Protocol: Proposed Reversed-Phase HPLC Method

1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended for initial development.
  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (e.g., Milli-Q). A buffer such as phosphoric acid or formic acid may be needed to control the mobile phase pH.[5]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often preferable to isocratic elution for method development as it can effectively separate compounds with differing hydrophobicities and sharpen peaks for better quantification.[3]
  • Solvent A: 0.1% Phosphoric acid in Water. The low pH ensures the suppression of any potential ionization of silanol groups on the silica-based stationary phase, which can lead to peak tailing.[6]
  • Solvent B: Acetonitrile (ACN). ACN is a common choice for reversed-phase HPLC due to its strong elution properties and low viscosity.[6]
  • Gradient Program: A scouting gradient from 5% to 95% B over 20 minutes is a good starting point to determine the approximate elution time of the analyte.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C to ensure reproducible retention times.
  • Detection Wavelength: Based on the UV spectrum of the benzaldehyde moiety, a wavelength between 254 nm and 270 nm is likely to provide good sensitivity. A PDA detector is invaluable during development to determine the optimal wavelength of maximum absorbance.
  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

The logical flow of this method development process is illustrated in the diagram below:

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) Analyte_Info Analyte Characterization (C8H6BrFO, MW ~217) Standard_Prep Standard & Sample Preparation Analyte_Info->Standard_Prep Initial_Conditions Select Initial Conditions (C18, ACN/H2O, 1 mL/min) Standard_Prep->Initial_Conditions Scouting_Gradient Run Scouting Gradient (5-95% B) Initial_Conditions->Scouting_Gradient Wavelength_Selection Select Detection λ (PDA Scan) Scouting_Gradient->Wavelength_Selection Optimize_Gradient Optimize Gradient Profile Specificity Specificity/ Forced Degradation Optimize_Gradient->Specificity Wavelength_Selection->Optimize_Gradient Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness

Caption: Workflow for HPLC method development and validation.

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is only useful if it is validated to be fit for its intended purpose. The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Key Validation Parameters:
  • Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are crucial to demonstrate this and to establish the stability-indicating nature of the method.[9] The analyte should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11] The goal is to achieve 5-20% degradation to ensure that any resulting degradation products are separated from the main analyte peak.[9][10]

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[12]

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This involves intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate.

Comparison with an Alternative Method: HPLC with Pre-column Derivatization

While direct UV detection is straightforward, an alternative approach for quantifying aldehydes is through pre-column derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH).[13][14][15] This reaction forms a highly chromophoric DNPH-hydrazone derivative, which can be detected at a longer wavelength (around 360 nm), potentially increasing sensitivity and moving the detection away from interfering substances that absorb in the lower UV range.[15]

Comparative Performance Data
ParameterProposed Direct RP-HPLC MethodHPLC with DNPH DerivatizationRationale for Performance
Specificity Good; dependent on the UV spectra of impurities. Forced degradation is essential to confirm.Potentially higher; detection at 360 nm reduces interference from many common impurities.Shifting the detection wavelength away from the common UV region can enhance selectivity.
Sensitivity (LOD/LOQ) Moderate; sufficient for purity and assay testing.High; the DNPH derivative has a much higher molar absorptivity.Derivatization is a common strategy to enhance the sensitivity of analytical methods.[16]
Analysis Time Faster; direct injection of the sample.Slower; requires an additional derivatization step (incubation time).The derivatization reaction adds a significant time and labor component to the workflow.[15]
Method Complexity Simple and straightforward.More complex; involves an extra chemical reaction step, reagent preparation, and potential for side reactions.Increased procedural steps can introduce more sources of variability and error.
Solvent Consumption Lower; no extra reagents or extraction steps.Higher; requires derivatizing reagents and potentially extraction solvents.The derivatization and subsequent cleanup steps add to the overall solvent usage.
Decision-Making Guide

The choice between these two methods depends on the specific analytical requirements. The following diagram illustrates a decision-making process for selecting the appropriate method.

MethodSelection Start Define Analytical Need High_Sensitivity_Needed Is Ultra-High Sensitivity (e.g., trace analysis) Required? Start->High_Sensitivity_Needed Complex_Matrix Is the Sample Matrix Highly Complex with UV Interferences? High_Sensitivity_Needed->Complex_Matrix No Derivatization_HPLC Use HPLC with DNPH Derivatization High_Sensitivity_Needed->Derivatization_HPLC Yes Direct_HPLC Use Direct RP-HPLC Method Complex_Matrix->Direct_HPLC No Complex_Matrix->Derivatization_HPLC Yes

References

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. Substituted benzaldehydes are versatile building blocks, serving as precursors for a wide array of heterocyclic and carbocyclic compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7] The compound 6-Bromo-2-fluoro-3-methylbenzaldehyde presents an intriguing, yet underexplored, scaffold.[8] Its unique substitution pattern—a bromine atom for potential further functionalization (e.g., cross-coupling reactions), a fluorine atom to potentially enhance metabolic stability and binding affinity, and a methyl group—offers a rich platform for creating a diverse chemical library.[1]

This guide provides a comprehensive, technically-grounded framework for synthesizing a hypothetical library of compounds from this starting material and subsequently screening them for a specific, high-impact biological target. We will focus on the inhibition of p38α mitogen-activated protein kinase (MAPK) , a key enzyme implicated in inflammatory diseases and cancer, making it a highly relevant target for drug discovery.[9][10][11] We will compare our hypothetical compounds' performance against a well-established p38 MAPK inhibitor, providing the necessary experimental data and protocols for researchers to replicate and build upon this work.

Hypothetical Synthesis of a Focused Library

To explore the potential of the 6-bromo-2-fluoro-3-methylphenyl core, we propose the synthesis of a small, focused library of N-Aryl-substituted imines (Schiff bases). This class of compounds is readily synthesized via a condensation reaction between the parent aldehyde and various substituted anilines. The rationale is to probe the structure-activity relationship (SAR) by varying the electronic and steric properties of the aniline substituent.

General Synthetic Scheme:

A solution of this compound (1 equivalent) in ethanol is treated with a substituted aniline (1.1 equivalents) and a catalytic amount of acetic acid. The mixture is refluxed for 4-6 hours, and the resulting imine product is isolated by filtration upon cooling.

  • Compound BFM-1: R = 4-Hydroxyphenyl

  • Compound BFM-2: R = 4-Methoxyphenyl

  • Compound BFM-3: R = 4-Chlorophenyl

  • Compound BFM-4: R = 4-Nitrophenyl

This synthetic approach allows for the rapid generation of a diverse set of molecules to initiate a screening campaign.

The Biological Target: p38α MAPK

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and stress stimuli.[9][12] Dysregulation of this pathway is linked to the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[9][11][13][14][15] Specifically, p38α is involved in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for therapeutic intervention.[10][12] Therefore, identifying novel inhibitors of p38α could lead to new treatments for these conditions.

Screening Cascade: A Multi-Tiered Approach

A robust screening cascade is essential to efficiently identify and characterize promising lead compounds. Our approach progresses from a high-throughput primary assay to more complex, biologically relevant cell-based assays.

Screening_Cascade cluster_0 In Vitro Screening cluster_1 Cell-Based Screening Primary_Screen Primary Screen: In Vitro p38α Kinase Assay (Single High Concentration) Dose_Response Secondary Screen: IC50 Determination (10-point Dose Response) Primary_Screen->Dose_Response Active 'Hits' Cell_Viability Tertiary Screen: Cell Viability Assay (MTT) (Assess Cytotoxicity) Dose_Response->Cell_Viability Potent Compounds Target_Engagement Target Engagement: Cellular p38α Inhibition (e.g., Western Blot for p-HSP27) Cell_Viability->Target_Engagement Non-Toxic, Potent Compounds

Caption: A logical workflow for identifying and validating p38α MAPK inhibitors.

Comparative Performance Data

The following tables summarize the hypothetical performance of our synthesized compounds (BFM-1 to BFM-4) against a known, potent p38α inhibitor, SB 203580 , which will serve as our benchmark alternative.[16][17]

Table 1: Primary Screen - In Vitro p38α Kinase Inhibition

Compound Concentration (µM) % Inhibition of p38α Hit?
BFM-1 10 85.2 Yes
BFM-2 10 78.9 Yes
BFM-3 10 45.1 No
BFM-4 10 22.5 No
SB 203580 (Control) 1 95.8 Yes

| DMSO (Vehicle) | N/A | 0.5 | No |

Interpretation: Compounds BFM-1 and BFM-2 demonstrate significant inhibition at a single high concentration and are prioritized for further analysis.

Table 2: Secondary Screen - p38α IC50 Determination

Compound p38α IC50 (nM)
BFM-1 150
BFM-2 450

| SB 203580 (Control) | 50 |

Interpretation: BFM-1 emerges as the more potent inhibitor from our synthesized library, with an IC50 in the nanomolar range, justifying its advancement to cell-based assays.

Table 3: Tertiary Screen - Cell Viability in A549 Lung Carcinoma Cells

Compound CC50 (µM)
BFM-1 > 50
SB 203580 (Control) > 50

| Doxorubicin (Toxic Control) | 0.8 |

Interpretation: BFM-1 shows low cytotoxicity, which is a desirable characteristic for a potential therapeutic agent. The concentration at which it inhibits the target is significantly lower than the concentration at which it affects cell viability.

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay (Primary & Secondary Screens)

This protocol describes a fluorescence-based assay to measure the phosphorylation of a peptide substrate by p38α.[18]

  • Reagent Preparation : Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100). Prepare ATP and a biotinylated peptide substrate in the kinase buffer.

  • Compound Preparation : Serially dilute test compounds (BFM series, SB 203580) in DMSO and then into the kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the compound solution, 10 µL of the p38α enzyme/substrate mix, and initiate the reaction by adding 5 µL of ATP solution.[19]

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[18]

  • Data Acquisition : After a 60-minute incubation at room temperature, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis : For the primary screen, calculate the percent inhibition relative to DMSO and positive controls. For the secondary screen, plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay (Tertiary Screen)

This colorimetric assay assesses cell metabolic activity as an indicator of cytotoxicity.[20][21][22]

  • Cell Seeding : Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[23]

  • Compound Treatment : Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition : Remove the media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well.[21]

  • Incubation : Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the crystals.[21]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[20][22]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the log of compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizing the Mechanism: The p38 MAPK Signaling Pathway

p38_Pathway Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/MKK6 Stress->MKK3_6 activates p38 p38α MAPK MKK3_6->p38 phosphorylates (activates) MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Inflammation Inflammation & Gene Expression HSP27->Inflammation Transcription_Factors->Inflammation Inhibitor BFM-1 / SB 203580 Inhibitor->p38

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and biological evaluation of novel compounds derived from the This compound scaffold. Our hypothetical data demonstrates that this scaffold can yield potent and non-toxic inhibitors of p38α MAPK, with Compound BFM-1 showing particular promise.

The next logical steps in a real-world drug discovery program would include:

  • Confirmation of Target Engagement: Utilizing techniques like Western blotting to confirm that BFM-1 inhibits the phosphorylation of downstream p38α substrates (e.g., HSP27) in a cellular context.

  • Selectivity Profiling: Screening BFM-1 against a panel of other kinases to ensure it does not have significant off-target effects, a critical step for minimizing potential side effects.[12]

  • Lead Optimization: Synthesizing additional analogs of BFM-1 to further improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

The framework presented here provides a robust starting point for researchers and drug development professionals seeking to explore new chemical matter for challenging therapeutic targets. By combining rational design, systematic screening, and rigorous data analysis, the potential of novel scaffolds like this compound can be effectively unlocked.

References

Comparative yield analysis of different "6-Bromo-2-fluoro-3-methylbenzaldehyde" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-2-fluoro-3-methylbenzaldehyde is a key building block in medicinal chemistry and drug development, valued for its unique substitution pattern that allows for the construction of complex molecular architectures.[1] Its utility in the synthesis of pharmaceutical intermediates underscores the need for efficient and high-yielding synthetic routes. This guide provides a comparative analysis of two plausible synthetic pathways to this important compound, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid researchers in selecting the optimal route for their needs.

Route 1: Formylation Followed by Regioselective Bromination

This approach begins with the commercially available 2-fluoro-3-methyltoluene and introduces the aldehyde functionality first, followed by a regioselective bromination step.

Step 1: Synthesis of 2-Fluoro-3-methylbenzaldehyde

The initial step involves the formylation of 2-fluoro-3-methyltoluene. While several formylation methods exist, a common approach for such substrates is radical bromination of the methyl group followed by hydrolysis and oxidation.

Experimental Protocol:

  • A mixture of 2-fluoro-3-methyltoluene, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride is refluxed under irradiation with a UV lamp.

  • Upon completion of the bromination, the resulting benzyl bromide is hydrolyzed to the corresponding alcohol.

  • The alcohol is then oxidized to 2-fluoro-3-methylbenzaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.[2]

Step 2: Regioselective Bromination

The crucial step in this route is the selective bromination of 2-fluoro-3-methylbenzaldehyde at the 6-position. The fluorine and aldehyde groups are ortho-para directing, while the methyl group is also ortho-para directing. The fluorine atom strongly directs ortho to itself, and the aldehyde group directs meta. The position para to the fluorine is blocked by the methyl group. The desired 6-position is ortho to the fluorine and meta to the aldehyde group.

Experimental Protocol:

  • To a solution of 2-fluoro-3-methylbenzaldehyde in a suitable solvent (e.g., acetic acid or a halogenated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst is added.

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.

  • Work-up involves quenching the reaction, extraction, and purification by chromatography or recrystallization.

Expertise & Experience Insights:

The primary challenge in this route is achieving high regioselectivity in the bromination step. The electron-withdrawing nature of the aldehyde group deactivates the ring, making electrophilic aromatic substitution more difficult. Furthermore, the aldehyde group is susceptible to oxidation, especially when using bromine, which can lead to the formation of the corresponding carboxylic acid as a byproduct.[3] The use of a milder brominating agent like NBS can sometimes mitigate this issue. Protecting the aldehyde as an acetal before bromination is a possible strategy to prevent oxidation and potentially influence regioselectivity.[3]

Route 2: Ortho-Lithiation and Formylation of a Brominated Precursor

This alternative strategy introduces the bromine atom early in the synthesis, starting from 1-bromo-3-fluoro-2-methylbenzene, followed by formylation.

Step 1: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene

This starting material can be prepared from 3-fluoro-2-methylaniline via a Sandmeyer reaction.

Experimental Protocol:

  • 3-Fluoro-2-methylaniline is diazotized using sodium nitrite and a strong acid (e.g., HBr).

  • The resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom.

Step 2: Ortho-Lithiation and Formylation

The key step in this route is the regioselective formylation of 1-bromo-3-fluoro-2-methylbenzene. The fluorine atom is a strong ortho-directing group for lithiation.[4]

Experimental Protocol:

  • A solution of 1-bromo-3-fluoro-2-methylbenzene in a dry ethereal solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to effect ortho-lithiation at the position adjacent to the fluorine atom.

  • After a period of stirring at low temperature, a formylating agent, most commonly N,N-dimethylformamide (DMF), is added to the reaction mixture.

  • The reaction is quenched with an aqueous solution, and the product is extracted and purified. A patent for a similar transformation suggests yields in the range of 50-80%.[5]

Expertise & Experience Insights:

This route offers excellent regiocontrol in the formylation step due to the powerful directing effect of the fluorine atom in ortho-lithiation.[4] The success of this reaction is highly dependent on strictly anhydrous conditions and low temperatures to prevent side reactions. The choice of the lithium base can be critical; while n-BuLi is common, LDA might be preferred in some cases to avoid potential halogen-metal exchange with the bromine atom.

Comparative Yield Analysis

RouteKey StepsReported/Estimated YieldAdvantagesDisadvantages
Route 1 1. Formylation of 2-fluoro-3-methyltoluene2. Regioselective BrominationModerate (Yields for bromination can be variable)Utilizes a readily available starting material.Poor regioselectivity in bromination is a major risk; potential for aldehyde oxidation.[3]
Route 2 1. Synthesis of 1-bromo-3-fluoro-2-methylbenzene2. Ortho-lithiation and FormylationGood (50-80% for formylation step)[5]High regioselectivity in the key formylation step.Requires synthesis of the brominated precursor; necessitates strict anhydrous and low-temperature conditions.

Conclusion

Based on the analysis of these two synthetic pathways, Route 2, involving the ortho-lithiation and formylation of 1-bromo-3-fluoro-2-methylbenzene, appears to be the more reliable and higher-yielding approach for the synthesis of this compound. The high regioselectivity afforded by the fluorine-directed ortho-lithiation is a significant advantage over the potentially problematic regioselectivity of the electrophilic bromination in Route 1. While Route 2 requires careful control of reaction conditions, the potential for a better yield of the desired product makes it a more attractive option for researchers and drug development professionals.

Visualizing the Synthetic Pathways

Route 1: Formylation then Bromination

Route 1 start 2-Fluoro-3-methyltoluene step1 Formylation start->step1 intermediate 2-Fluoro-3-methylbenzaldehyde step1->intermediate step2 Regioselective Bromination intermediate->step2 product This compound step2->product

Caption: Workflow for Route 1.

Route 2: Bromination then Formylationdot

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start [label="1-Bromo-3-fluoro-2-methylbenzene"]; step1 [label="Ortho-lithiation & Formylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> product; }

References

A Spectroscopic Guide to the Isomers of 6-Bromo-2-fluoro-3-methylbenzaldehyde: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and functionality. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide offers a comprehensive spectroscopic comparison of "6-Bromo-2-fluoro-3-methylbenzaldehyde" and its key positional isomers.

While direct, side-by-side experimental data for every conceivable isomer of this specific compound is not always readily available in published literature, this guide leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive framework for their differentiation. By understanding the influence of each substituent on the spectroscopic fingerprint, researchers can confidently identify and characterize these closely related molecules.

The Importance of Isomer Differentiation

The placement of the bromo, fluoro, methyl, and aldehyde groups on the benzene ring profoundly impacts the electronic environment of the entire molecule. This, in turn, leads to distinct and measurable differences in how the isomers interact with electromagnetic radiation, forming the basis of their spectroscopic differentiation. Key techniques for this analysis include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers, as it provides detailed information about the chemical environment of each nucleus.

The chemical shift of the aromatic protons is highly sensitive to the electronic effects of the substituents. The aldehyde proton will consistently appear as a singlet far downfield, typically in the range of 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group.[1] The methyl protons will appear as a singlet further upfield, generally between 2.2 and 2.6 ppm.

The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the two remaining aromatic protons. We can predict these shifts by considering the additive effects of each substituent.[2][3][4]

  • Electron-withdrawing groups (aldehyde, fluorine, bromine) deshield ortho and para protons, shifting them downfield.

  • Electron-donating groups (methyl) shield ortho and para protons, shifting them upfield.

Predicted ¹H NMR Data for this compound Isomers:

IsomerPredicted Aromatic Proton Shifts (δ, ppm) & CouplingPredicted Aldehyde Proton Shift (δ, ppm)Predicted Methyl Proton Shift (δ, ppm)
This compound H-4: ~7.6 (d, J ≈ 8 Hz)H-5: ~7.3 (d, J ≈ 8 Hz)~10.3~2.4
2-Bromo-6-fluoro-3-methylbenzaldehyde H-4: ~7.5 (d, J ≈ 8 Hz)H-5: ~7.2 (d, J ≈ 8 Hz)~10.4~2.5
4-Bromo-2-fluoro-5-methylbenzaldehyde H-3: ~7.8 (s)H-6: ~7.4 (s)~10.2~2.3

Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being influenced by the attached substituents.[5] The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, typically between 185 and 195 ppm.

The positions of the halogen and methyl groups will cause distinct shifts in the aromatic carbon signals, allowing for clear differentiation. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF).

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7] The chemical shift of the fluorine atom is very sensitive to its electronic environment, making it an excellent probe for distinguishing isomers.[8][9]

The position of the fluorine relative to the other substituents will result in a unique chemical shift for each isomer. For instance, the proximity of the electron-withdrawing bromine and aldehyde groups in the 6-bromo-2-fluoro isomer will likely result in a downfield shift compared to other arrangements.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] For the isomers of bromo-fluoro-methylbenzaldehyde, several key vibrational modes will be diagnostic.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will be observed between 1680 and 1715 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[1][11] The electronic effects of the substituents in each isomer may cause slight shifts in this peak's position.[12][13][14]

  • Aldehyde C-H Stretch: Two weaker bands, often referred to as a Fermi doublet, will appear around 2720 cm⁻¹ and 2820 cm⁻¹.[1][11]

  • Aromatic C=C Stretches: Medium intensity bands will be present in the 1450-1600 cm⁻¹ region.

  • C-Br and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹) and can be complex, but the overall pattern will be unique for each isomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For brominated compounds, the isotopic pattern of bromine is a key diagnostic feature.[15] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[16] This results in a characteristic M and M+2 molecular ion peak pattern of nearly equal intensity, confirming the presence of one bromine atom.[17][18]

The fragmentation patterns of the isomers will also differ based on the stability of the resulting fragments.[19] Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for aldehydes. The substitution pattern on the aromatic ring will influence the relative abundance of different fragment ions.

Experimental Protocols
  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde isomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H Spectrum transfer->acquire_H process Process Spectra acquire_H->process acquire_C Acquire ¹³C Spectrum acquire_C->process acquire_F Acquire ¹⁹F Spectrum acquire_F->process analyze Analyze Shifts & Coupling process->analyze elucidate Elucidate Isomer Structure analyze->elucidate

Caption: NMR Spectroscopy Experimental Workflow.

  • Solid Samples (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Liquid/Solution Samples (Salt Plates):

    • Dissolve the sample in a volatile solvent.

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.

    • Alternatively, for neat liquids, place a small drop between two salt plates.

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI).

  • Analyze the molecular ion region for the characteristic bromine isotopic pattern and examine the fragmentation pattern to identify diagnostic fragment ions.

MS_Logic cluster_isomer Isomeric Structures cluster_ms Mass Spectrometry cluster_fragments Fragmentation cluster_spectra Resulting Spectra I1 Isomer 1 Ionization Ionization (EI) I1->Ionization I2 Isomer 2 I2->Ionization I3 Isomer 3 I3->Ionization F1 Unique Fragments 1 Ionization->F1 F2 Unique Fragments 2 Ionization->F2 F3 Unique Fragments 3 Ionization->F3 S1 Spectrum 1 F1->S1 S2 Spectrum 2 F2->S2 S3 Spectrum 3 F3->S3

Caption: Logical Flow of Isomer Differentiation by MS.

Conclusion

The unambiguous identification of the isomers of this compound is achievable through a multi-technique spectroscopic approach. While each method provides valuable clues, the combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry creates a self-validating system for structural elucidation. By carefully analyzing the predicted and experimental data, researchers can confidently distinguish between these closely related compounds, ensuring the integrity of their research and the quality of their final products.

References

A Comparative Guide to the Electronic Effects of Substituents in 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Substituent Effects Matter in Drug Discovery

In the intricate dance of drug design and molecular synthesis, the subtle push and pull of electrons within a molecule dictates its ultimate function. The electronic properties of a chemical scaffold determine its reactivity, binding affinity to biological targets, metabolic stability, and even its toxicity.[1][2] Understanding and predicting these properties is paramount for medicinal chemists and researchers aiming to develop novel therapeutics. This guide provides an in-depth analysis of the electronic landscape of 6-Bromo-2-fluoro-3-methylbenzaldehyde , a polysubstituted aromatic aldehyde. By dissecting the individual and collective electronic contributions of its bromo, fluoro, and methyl substituents, we will create a comprehensive electronic profile. This molecule will be objectively compared against benchmark benzaldehyde derivatives, supported by established experimental and computational methodologies, to provide researchers with a predictive framework for its application in synthesis and drug development.

Section 1: The Fundamental Forces - Inductive and Resonance Effects

The electronic character of a substituent on an aromatic ring is governed by two primary mechanisms: the inductive effect and the resonance effect.[3]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) with high electronegativity, like fluorine, pull electron density away from the ring (-I effect). Conversely, electron-donating groups (EDGs) like alkyl groups push electron density into the ring (+I effect).[4]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. It can be electron-donating (+M), where a substituent with lone pairs (e.g., -OH, -NH2, halogens) donates electron density into the ring, or electron-withdrawing (-M), where a group with π-bonds to an electronegative atom (e.g., -NO2, -CHO) pulls electron density from the ring.[3][5]

Halogens represent a unique case where these two effects are in opposition; they are strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). For halogens, the inductive effect typically dominates, making them deactivating overall, yet their resonance donation directs incoming electrophiles to the ortho and para positions.[6][7]

G cluster_effects Electronic Effects on Aromatic Ring cluster_types Substituent Type Inductive Effect Inductive Effect EDG Electron Donating Group (EDG) Inductive Effect->EDG +I Effect (e.g., -CH3) EWG Electron Withdrawing Group (EWG) Inductive Effect->EWG -I Effect (e.g., -F, -Br) Resonance Effect Resonance Effect Resonance Effect->EDG +M Effect (e.g., -F, -Br) Resonance Effect->EWG -M Effect (e.g., -CHO, -NO2)

Caption: Fundamental electronic effects of substituents.

Section 2: Electronic Dissection of this compound

The electronic character of the target molecule is a complex interplay of its five distinct functional groups and their positions on the benzene ring.

  • Aldehyde Group (-CHO): The parent functional group is strongly deactivating. It powerfully withdraws electron density from the ring through both a -I effect (due to the electronegative oxygen) and a potent -M effect, making the ring electron-deficient.

  • Fluoro Group (at C2): Positioned ortho to the aldehyde, fluorine exerts the strongest -I effect of all halogens due to its high electronegativity.[4] It also has a +M effect, but the inductive withdrawal is dominant.[8]

  • Methyl Group (at C3): Positioned meta to the aldehyde, the methyl group is a weak activating group. It donates electron density through a +I effect and hyperconjugation.[3]

  • Bromo Group (at C6): Also ortho to the aldehyde, the bromo group is deactivating via a strong -I effect, which outweighs its +M resonance donation.[6]

Cumulative Effect: The molecule is heavily substituted with electron-withdrawing groups. The powerful -I effects of the two ortho halogens (F and Br) synergize with the -M effect of the aldehyde group, making the aromatic ring exceptionally electron-poor. The weak +I effect of the meta-positioned methyl group provides only minimal compensation. This profound electron deficiency significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Section 3: Comparative Analysis with Benchmark Benzaldehydes

To contextualize the electronic properties of this compound, we compare it to standard reference compounds. A common method to quantify electronic effects is through Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a reaction center.[9] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

CompoundKey Substituent(s)PositionHammett Constant (σ)Expected Ring Electron DensityCarbonyl Carbon Electrophilicity
4-Methoxybenzaldehyde-OCH₃paraσₚ = -0.27[9]HighLow
Benzaldehyde-HN/Aσ = 0.00[9]Moderate (Baseline)Moderate
This compound -F, -Br, -CH₃ortho, ortho, metaΣσ (estimated) > +0.8Very LowVery High
4-Nitrobenzaldehyde-NO₂paraσₚ = +0.78[9]Very LowVery High

Note: The Σσ for the target molecule is an estimation, as Hammett constants are not perfectly additive due to steric and complex electronic interactions. However, the sum of individual constants (σₘ-CH₃: -0.07, σₘ-F: +0.34, σₘ-Br: +0.39) suggests a strongly electron-withdrawing environment.

This comparison clearly positions this compound alongside strongly deactivated systems like 4-nitrobenzaldehyde, highlighting its potential for use in reactions requiring a highly electrophilic aldehyde.

Section 4: Protocols for Assessing Electronic Effects

Trustworthy assessment of electronic effects relies on robust experimental and computational protocols.

Protocol 1: Computational Analysis via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to model electronic structure with high accuracy, making it invaluable in drug design.[10] This protocol outlines the calculation of the Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions of a molecule.

Methodology:

  • Structure Input: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

  • Single Point Energy Calculation: Using the optimized geometry, perform a single point energy calculation to generate the final wavefunction.

  • MEP Map Generation: From the wavefunction data, calculate and visualize the MEP surface. Typically, red colors indicate electron-rich regions (negative potential), while blue colors indicate electron-poor regions (positive potential).

G cluster_workflow DFT Computational Workflow A 1. Build 3D Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-311G**) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Single Point Energy Calculation C->D E 5. Generate Molecular Electrostatic Potential (MEP) Map D->E F Analysis: - Identify electron-rich (nucleophilic) sites - Identify electron-poor (electrophilic) sites E->F

Caption: Workflow for computational assessment via DFT.

Protocol 2: Experimental Determination via Hammett Plot

The Hammett equation (log(K/K₀) = ρσ) provides an empirical, quantitative measure of substituent effects.[9] A classic experiment involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Methodology:

  • Synthesis: Synthesize the corresponding benzoic acid: 6-Bromo-2-fluoro-3-methylbenzoic acid, via oxidation of the aldehyde (e.g., using potassium permanganate or Jones reagent). Synthesize a series of reference meta- and para-substituted benzoic acids.

  • Standardization: Prepare standardized aqueous solutions of a strong base (e.g., 0.1 M NaOH).

  • Titration: Accurately weigh a sample of each synthesized benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water). Titrate each acid solution with the standardized NaOH solution, monitoring the pH with a calibrated pH meter.

  • pKa Determination: Plot the titration curve (pH vs. volume of NaOH added). The pH at the half-equivalence point is equal to the pKa of the acid.

  • Hammett Plot Construction: Calculate the equilibrium constants (Ka = 10⁻ᵖᴷᵃ) for each acid. Plot log(Ka/Ka₀) for the reference compounds against their known σ values, where Ka₀ is the constant for unsubstituted benzoic acid.

  • σ Value Determination: The slope of this line is the reaction constant (ρ), which should be close to 1 for this specific reaction. The σ value for the novel 6-bromo-2-fluoro-3-methyl substituent combination can then be determined from its measured Ka value using the plot.

Section 5: Implications for Researchers and Drug Developers

The pronounced electron-deficient nature of the aromatic ring and the high electrophilicity of the aldehyde carbon in this compound have significant implications:

  • For Synthetic Chemists: This molecule is an excellent substrate for nucleophilic addition reactions at the carbonyl group. It can serve as a valuable building block for creating complex molecular scaffolds.[11] However, the deactivated ring will be highly resistant to electrophilic aromatic substitution.

  • For Drug Development Professionals: The electronic properties can directly influence drug-receptor interactions.[10] The aldehyde could act as a hydrogen bond acceptor, while the electron-poor aromatic ring may participate in favorable π-stacking interactions with electron-rich aromatic residues in a protein's active site. The halogen atoms also introduce potential for halogen bonding, an increasingly recognized non-covalent interaction in drug design.

Conclusion

The electronic landscape of this compound is dominated by the powerful electron-withdrawing inductive effects of its ortho-halogen substituents and the resonance-withdrawing nature of the aldehyde group. This creates a highly electron-deficient aromatic system with a strongly electrophilic carbonyl carbon. Comparative analysis places it in the category of strongly deactivated benzaldehydes, similar to 4-nitrobenzaldehyde. The outlined computational and experimental protocols provide a robust framework for validating these properties. For researchers, this molecule represents a specialized building block, ideal for synthetic pathways involving nucleophilic attack and a key component for probing interactions within biological systems where electron-poor moieties are required.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromo-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS No. 1114809-22-1). As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, understanding its hazard profile is paramount to ensuring laboratory safety.[1] The following procedures are designed to provide a self-validating system of safety, grounded in established best practices for halogenated aromatic aldehydes.

Core Hazard Profile and Risk Assessment

Before handling any chemical, a thorough risk assessment is critical. This compound is a solid substance, typically yellow to brown in color.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), necessitate stringent control measures to prevent exposure.

The compound is classified with the GHS07 pictogram, indicating it can cause less severe, but nonetheless significant, health effects.[1][2] A comprehensive summary of its hazard statements is provided below. Understanding these specific risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).

GHS PictogramSignal WordHazard CodeHazard Statement
alt text
Warning H302Harmful if swallowed.[1][3][4]
H315Causes skin irritation.[3][4]
H319Causes serious eye irritation.[3][4][5]
H335May cause respiratory irritation.[3][4]

Required Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory for all personnel handling this compound. The principle of causality dictates that each piece of equipment is selected to directly counter a specific risk.

  • Eye and Face Protection:

    • What: Tightly fitting safety goggles with side-shields, conforming to EN166 (EU) or NIOSH (US) standards.[6][7]

    • Why: This is a non-negotiable requirement to protect against the serious eye irritation (H319) that can result from contact with the solid powder or its aerosols.[5] Standard safety glasses do not provide an adequate seal against fine particulates.

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile or neoprene gloves are recommended.[6] It is imperative to inspect gloves for any signs of degradation or perforation before each use.[6][8]

    • Why: Direct contact with the skin must be avoided to prevent skin irritation (H315).[3][4] Contaminated gloves must be removed carefully and disposed of properly to avoid cross-contamination.

    • Protective Clothing: A standard laboratory coat is required for all procedures.[6] For tasks with a higher risk of dust generation, such as weighing large quantities, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[7][9]

    • Why: This prevents the chemical from settling on personal clothing and causing prolonged skin contact.

  • Respiratory Protection:

    • What: Under normal conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[6] However, if dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[6]

    • Why: This measure directly mitigates the risk of respiratory tract irritation (H335) from inhaling the compound's dust.[3][4]

Safe Handling Workflow: An Operational Plan

Adherence to a strict, procedural workflow minimizes exposure and ensures safety from preparation to cleanup. The following steps must be followed for every operation involving this compound.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal prep_area 1. Prepare Work Area - Verify fume hood function. - Ensure spill kit is accessible. gather_ppe 2. Assemble & Inspect PPE - Check gloves for integrity. - Ensure goggles are clean. don_ppe 3. Don PPE - Lab coat, gloves, goggles. handle_chem 4. Handle Chemical - Perform all manipulations  inside the fume hood. - Avoid generating dust. don_ppe->handle_chem Proceed to handling waste 5. Segregate Waste - Collect halogenated waste in  a labeled, sealed container. handle_chem->waste Task complete decon 6. Decontaminate - Wipe down work surfaces. - Clean any used equipment. doff_ppe 7. Doff PPE - Remove gloves first, then goggles  and lab coat. wash 8. Wash Hands - Wash hands thoroughly  with soap and water.

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to manage potential respiratory irritants.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Pre-Handling: Before bringing the chemical into the work area, don all required PPE as specified in Section 2.

  • Weighing and Transfer: When weighing, use a spatula to gently transfer the solid. Avoid scooping actions that could create airborne dust.

  • Post-Handling: After completing the task, decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: first gloves, then goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][5]

Emergency and Spill Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][7]

    • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5][7]

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.[4][5][7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • Wearing full PPE (including respiratory protection if the spill is large or ventilation is poor), cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4]

    • Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[4][7]

    • Avoid creating dust during the cleanup process.

    • Clean the spill area thoroughly with a decontaminating solution and wipe dry.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[10][11]

  • Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[12] Mixing these wastes can complicate the disposal process and increase costs.[12]

  • Containment: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealable, and chemically compatible container.[10] The label must read "Hazardous Waste" and identify the contents.

  • Disposal: Do not dispose of this chemical down the drain.[10][12] The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, typically via incineration.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.